(2S)-2-(methoxymethyl)morpholine
Description
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELJYYPPKJKBE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435555 | |
| Record name | (2S)-2-(methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157791-20-3 | |
| Record name | (2S)-2-(methoxymethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Chiral Morpholines
In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its incorporation into drug candidates often imparts improved solubility, reduced off-target toxicity, and optimized pharmacokinetic profiles.[1] Within this valuable class of heterocycles, chiral substituted morpholines represent a particularly powerful tool for fine-tuning molecular architecture to achieve high-affinity and selective interactions with biological targets. This guide provides a detailed technical overview of (2S)-2-(methoxymethyl)morpholine , a key chiral building block, with a focus on its synthesis, characterization, and application in the synthesis of complex pharmaceutical agents.
Physicochemical and Structural Properties
This compound (CAS Number: 157791-20-3) is a chiral heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[2] The defining structural feature of this molecule is the morpholine ring substituted at the 2-position with a methoxymethyl group, with the stereochemistry at the chiral center fixed in the (S) configuration.
| Property | Value | Source |
| CAS Number | 157791-20-3 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC[C@@H]1CNCCO1 | [2] |
| Topological Polar Surface Area | 30.5 Ų | [2] |
Synthesis of this compound: An Enantioselective Approach
Proposed Synthetic Protocol
This protocol is adapted from the reported synthesis of the (2R)-enantiomer.[3]
Step 1: Materials and Reagents
-
(S)-(-)-Glycidyl methyl ether (or (S)-2-(methoxymethyl)oxirane)
-
Taurine (2-aminoethanesulfonic acid)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Step 2: Reaction Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve taurine (5.0 equivalents) in a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to 50°C with stirring.
-
Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 equivalent) in methanol dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 75 minutes.
-
Add an additional portion of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a mixture of ethyl acetate and hexane (e.g., a 2:8 ratio) to afford pure this compound as a colorless oil.
Causality Behind Experimental Choices
-
Choice of Starting Material: The use of enantiomerically pure (S)-(-)-glycidyl methyl ether is crucial for establishing the desired (S)-stereochemistry in the final product. The epoxide ring is susceptible to nucleophilic attack, which drives the formation of the morpholine ring.
-
Role of Taurine and NaOH: Taurine, in the presence of a strong base like sodium hydroxide, acts as the nitrogen source for the morpholine ring. The reaction proceeds via a nucleophilic attack of the deprotonated amine of taurine on the epoxide, followed by an intramolecular cyclization.
-
Temperature Control: The reaction temperature is maintained at 50°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.
-
Workup and Purification: The aqueous workup is necessary to remove the excess taurine, sodium hydroxide, and other water-soluble byproducts. The extraction with ethyl acetate allows for the isolation of the organic product. Flash column chromatography is a standard and effective method for purifying the final compound to a high degree.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following data, including experimental data for the (2R)-enantiomer and expected data for the (2S)-enantiomer, provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the data for the (2R)-enantiomer, the following characteristic shifts are expected for the (2S)-enantiomer (500 MHz, (CD₃)₂CO):
-
δ 2.47 (1H, dd, J = 10.4, 1.9 Hz)
-
δ 2.70-2.72 (1H, m)
-
δ 2.84 (1H, dd, J = 11.9, 2.2 Hz)
-
δ 3.22-3.25 (2H, m)
-
δ 3.27 (3H, s, -OCH₃)
-
δ 3.29-3.34 (4H, m)
-
δ 3.45-3.53 (2H, m)
-
δ 3.73 (1H, dt, J = 11.0, 2.5 Hz)[4]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
C-H stretching (alkane): ~2850-3000 cm⁻¹
-
N-H stretching (secondary amine): A broad peak around 3300-3500 cm⁻¹
-
C-O-C stretching (ether): Strong absorption in the range of 1070-1150 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 131.17. Common fragmentation patterns would involve the loss of the methoxymethyl group or cleavage of the morpholine ring.
Application in Drug Synthesis: The Case of Aprepitant
This compound and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals. One of the most notable applications is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5]
Role as a Chiral Building Block
In the synthesis of Aprepitant, a more complex chiral morpholine derivative, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, is a key intermediate.[4][5] While not a direct precursor, this compound represents the core chiral morpholine scaffold that is elaborated to form this key intermediate. The synthesis of such complex chiral morpholines often starts from simpler chiral building blocks like (2S)-2-(hydroxymethyl)morpholine, which can be readily derived from this compound.
General Reaction Mechanism
The synthesis of the core morpholine structure of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The nitrogen atom of the morpholine ring acts as a nucleophile in these coupling reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]
An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of (2S)-2-(methoxymethyl)morpholine, a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delineate its core molecular and physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its role as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research programs.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the morpholine class of heterocyclic compounds. The morpholine ring is a common motif in numerous approved drugs, valued for its advantageous physicochemical and metabolic properties.[1] It contains both an amine and an ether functional group, allowing it to modulate properties like solubility and basicity.[2][3] The specific stereochemistry at the C2 position, along with the methoxymethyl substituent, provides a vector for molecular recognition and can significantly influence binding affinity and selectivity for biological targets.
Key Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 157791-20-3 | PubChem[4] |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[4] |
| Canonical SMILES | COC[C@@H]1CNCCO1 | PubChem[4] |
| InChIKey | ZPELJYYPPKJKBE-LURJTMIESA-N | PubChem[4] |
Physicochemical Data
The physicochemical properties of a building block are critical predictors of its behavior in both chemical reactions and biological systems. The data below, computed by PubChem, highlights the compound's drug-like characteristics, such as low molecular weight and a favorable lipophilicity profile (XLogP3).
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 131.17 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability.[4][5] |
| XLogP3 | -0.7 | Indicates good hydrophilicity, which can improve aqueous solubility.[4] |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) can engage in crucial hydrogen bonding with target proteins.[4] |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms act as H-bond acceptors, enhancing solubility and target interactions.[4] |
| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to a binding site, while maintaining a degree of rigidity from the ring.[4] |
Stereoselective Synthesis and Mechanistic Rationale
Achieving high enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The following protocol describes a robust method for the synthesis of the related (R)-enantiomer, which can be adapted for the target (S)-enantiomer by starting with the corresponding (S)-glycidyl methyl ether.[5]
Synthetic Workflow Overview
The synthesis is a one-pot, two-step process involving a nucleophilic ring-opening of a chiral epoxide followed by an intramolecular cyclization. This approach is efficient and provides good stereochemical control.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known synthesis of the (R)-enantiomer.[5]
Reagents and Equipment:
-
(S)-(-)-Glycidyl methyl ether
-
Taurine (2-aminoethanesulfonic acid)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5 equivalents of taurine in a 40% aqueous sodium hydroxide solution (e.g., 6.44 g taurine in 11 mL NaOH solution). Begin vigorous stirring and heat the mixture to 50°C.
-
Causality: Taurine serves as a protected and highly water-soluble source of the 2-aminoethanol backbone. The sulfonic acid group enhances solubility and is unreactive under these conditions. The basic NaOH solution deprotonates the amino group, activating it as a nucleophile.
-
-
Epoxide Addition: Slowly add a solution of (S)-(-)-glycidyl methyl ether (1 equivalent, e.g., 0.80 g) dissolved in methanol (e.g., 11 mL) dropwise to the heated reaction mixture.
-
Causality: The deprotonated amino group of taurine attacks the less sterically hindered carbon of the epoxide, leading to a regioselective ring-opening. Maintaining a temperature of 50°C provides sufficient thermal energy to overcome the activation barrier without causing decomposition.
-
-
Initial Reaction: Stir the mixture at 50°C for 75 minutes.
-
Cyclization: Add an additional volume of 40% aqueous sodium hydroxide (e.g., 19 mL) and continue stirring at 50°C for 20 hours.
-
Causality: The excess strong base facilitates the deprotonation of the newly formed secondary alcohol. This alkoxide then undergoes an intramolecular Williamson ether synthesis (Sₙ2 reaction), displacing the sulfonate group (which acts as a good leaving group) to form the morpholine ring. The prolonged heating ensures the cyclization goes to completion.
-
-
Workup - Quenching and Dilution: Cool the reaction mixture to room temperature and dilute with deionized water (e.g., 76 mL).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (e.g., 3 x 75 mL). Combine the organic layers.
-
Causality: The desired product is significantly more soluble in the organic solvent (ethyl acetate) than in the highly polar, basic aqueous phase, allowing for its efficient separation from inorganic salts and unreacted taurine.
-
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Self-Validation: This step removes residual water from the organic phase. The final clear oil or solid, after complete solvent removal, represents the crude product, which can be further purified by distillation or chromatography if necessary.
-
Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final compound is a critical, self-validating step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on data for the corresponding (R)-enantiomer, the following ¹H NMR signals are expected (note: exact shifts may vary based on solvent and instrument).[5]
-
~3.73 ppm (1H, multiplet): Proton on the chiral carbon (C2-H).
-
~3.45-3.53 ppm (2H, multiplet): Protons of the -CH₂-O-Me group.
-
~3.29-3.34 ppm (4H, multiplet): Protons on the morpholine ring adjacent to the ether oxygen (C5-H₂) and the methyl group of the methoxy moiety.
-
Additional signals for the remaining morpholine protons would also be present.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (131.17 g/mol ).
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.) of the product, confirming the success of the stereoselective synthesis.
The Role of this compound in Drug Discovery
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry.[1] This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Its incorporation into drug candidates often imparts favorable properties.[6]
Advantages of the Morpholine Scaffold
Caption: Key advantages of the morpholine scaffold in drug design.
-
Pharmacokinetic Modulation: The morpholine ring's polarity enhances aqueous solubility and can help balance the lipophilicity required for membrane permeability, including passage across the blood-brain barrier.[6] This makes it a valuable tool in developing drugs for the central nervous system (CNS).[6]
-
Increased Potency: The oxygen and nitrogen atoms can participate in hydrogen bonding interactions within a target's active site, increasing binding affinity and potency.[6]
-
Metabolic Stability: The heterocyclic ring is often more resistant to metabolic degradation compared to linear chains, which can lead to an improved half-life in vivo.
-
Scaffold for Diversity: The morpholine ring provides a rigid core from which to project substituents in specific three-dimensional orientations, allowing for precise probing of a target's binding pocket.[6]
The (2S)-2-(methoxymethyl) substituent on the core morpholine provides an additional chiral center and a metabolically stable ether linkage, offering another point for potential hydrogen bonding and steric interaction without introducing metabolic liabilities. This makes it a highly valuable building block for creating libraries of compounds for screening against targets in oncology, neurodegenerative diseases, and inflammatory conditions.[7][8]
Safety, Handling, and Storage
-
Safety: While this compound itself lacks extensive toxicological data, the parent compound, morpholine, is corrosive to tissues.[2][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[10]
Conclusion
This compound is more than just a simple chemical reagent; it is a sophisticated building block designed to address key challenges in modern drug discovery. Its defined stereochemistry, favorable physicochemical properties, and the proven utility of its core morpholine scaffold make it an invaluable asset for medicinal chemists. The robust synthetic pathway ensures its accessibility, enabling its use in the development of next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.
References
-
Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
-
Title: MORPHOLINE Source: atamankimya.com URL: [Link]
-
Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Morpholine Source: Wikipedia URL: [Link]
-
Title: (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist Source: ResearchGate URL: [Link]
-
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC, National Institutes of Health URL: [Link]
-
Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors Source: MDPI URL: [Link]
-
Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Morpholine, 2-[(2-methoxyphenoxy)methyl]- Source: PubChem, National Institutes of Health URL: [Link]
- Title: Chemical synthesis of morpholine derivatives Source: Google Patents URL
-
Title: Morpholine Source: PubChem, National Institutes of Health URL: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 157791-20-3|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-(methoxymethyl)morpholine , a chiral substituted morpholine, represents a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it a sought-after intermediate in the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, characterization, and strategic application in the development of novel therapeutic agents, with a particular focus on its role in constructing molecules targeting the central nervous system (CNS).
Introduction to the Morpholine Scaffold and the Significance of this compound
The morpholine ring is a privileged scaffold in drug design, lauded for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] This six-membered saturated heterocycle, containing both an ether and a secondary amine functional group, imparts a favorable balance of hydrophilicity and lipophilicity to parent molecules. This balance is crucial for optimizing solubility, membrane permeability, and metabolic stability – key determinants of a drug candidate's success.[1]
The introduction of a stereocenter, as seen in this compound, adds a layer of molecular complexity that is critical for achieving target specificity and potency. The "(2S)" designation defines the absolute configuration at the C2 position of the morpholine ring, which can profoundly influence the binding affinity of a molecule to its biological target. The methoxymethyl substituent at this position provides an additional vector for chemical modification and can participate in crucial hydrogen bonding or other non-covalent interactions within a protein's binding pocket.
Table 1: Key Properties of this compound [3]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 157791-20-3 |
| SMILES | COC[C@@H]1CNCCO1 |
| Topological Polar Surface Area | 30.5 Ų |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies can be employed, with the following protocol adapted from a known procedure for its enantiomer, (2R)-2-(methoxymethyl)morpholine, highlighting a practical and scalable approach.[4] The key to achieving the desired (S)-stereochemistry is the use of the corresponding chiral starting material.
Synthetic Pathway Overview
The synthesis commences with the ring-opening of a chiral epoxide, (S)-(-)-epoxypropyl methyl ether, by an amino-sulfonic acid, followed by an in-situ cyclization to form the morpholine ring.
Detailed Experimental Protocol
Materials:
-
(S)-(-)-Epoxypropyl methyl ether
-
2-Aminoethanesulfonic acid (Taurine)
-
Sodium hydroxide (NaOH), 40% aqueous solution
-
Methanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminoethanesulfonic acid (5.0 equivalents) in a 40% aqueous solution of sodium hydroxide.
-
Epoxide Addition: Heat the reaction mixture to 50°C. Slowly add a solution of (S)-(-)-epoxypropyl methyl ether (1.0 equivalent) in methanol dropwise to the stirred solution.
-
Ring Opening: Stir the reaction mixture at 50°C for 75 minutes to facilitate the initial nucleophilic ring-opening of the epoxide.
-
Cyclization: Add an additional portion of 40% aqueous sodium hydroxide to the reaction mixture and continue stirring at 50°C for 20 hours to drive the intramolecular cyclization.
-
Workup: Cool the reaction mixture to room temperature and dilute with deionized water. Extract the aqueous phase with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil.
Causality Behind Experimental Choices:
-
Use of Taurine: 2-Aminoethanesulfonic acid serves as a readily available and inexpensive source of the 2-aminoethanolamine backbone required for morpholine synthesis.
-
Strong Base (NaOH): The high concentration of sodium hydroxide is essential for both deprotonating the sulfonic acid and the amino groups to facilitate the nucleophilic attack on the epoxide and for promoting the final intramolecular cyclization via Williamson ether synthesis.
-
Elevated Temperature (50°C): The moderate heating increases the reaction rate for both the ring-opening and cyclization steps without promoting significant side reactions.
-
Column Chromatography: This purification technique is necessary to separate the desired product from unreacted starting materials and any potential side products, ensuring high purity of the final compound.
Spectroscopic Characterization
The structural integrity and purity of synthesized this compound must be confirmed through rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra for this compound will exhibit characteristic signals for the morpholine ring protons and carbons, as well as for the methoxymethyl substituent.
Based on the data for the (R)-enantiomer, the following ¹H NMR signals are expected (500 MHz, (CD₃)₂CO):[4]
-
δ ~3.73 ppm (dt): Proton at the C2 position.
-
δ ~3.45-3.53 ppm (m): Protons of the methoxymethyl group (CH₂).
-
δ ~3.27 ppm (s): Protons of the methoxy group (CH₃).
-
δ ~2.47-3.34 ppm (m): Protons of the morpholine ring (CH₂ groups at C3, C5, and C6).
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons adjacent to the oxygen and nitrogen atoms will appear at higher chemical shifts (downfield) due to the deshielding effect of these electronegative atoms.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:[6][7][8]
-
C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-O-C stretching: A strong absorption band in the fingerprint region, typically around 1100 cm⁻¹, characteristic of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 131. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.[9]
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of more complex drug candidates. Its utility stems from the ability to introduce a defined stereocenter and a flexible, hydrophilic side chain, which can be further functionalized.
Role as a Key Intermediate
This compound is particularly useful in the synthesis of N-substituted morpholine derivatives. The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents through reactions such as alkylation, acylation, and reductive amination. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[2]
Precursor to CNS-Active Compounds
The morpholine scaffold is frequently found in drugs targeting the central nervous system.[10] Its ability to improve blood-brain barrier permeability makes it an attractive moiety for CNS drug design. Chiral 2-substituted morpholines, such as derivatives of this compound, are key components in the development of selective receptor antagonists and enzyme inhibitors. For example, the related (2S)-2-(hydroxymethyl)morpholine is a precursor for the synthesis of potent and selective dopamine D4 receptor antagonists.[11]
The rationale behind its use in CNS drug discovery lies in the ability of the rigid, yet conformationally flexible, morpholine ring to orient substituents in a precise three-dimensional arrangement, allowing for optimal interactions with the target protein. The methoxymethyl group can further enhance binding affinity through hydrogen bonding or by occupying a specific hydrophobic pocket.
Conclusion
This compound is a fundamentally important chiral building block with significant potential in drug discovery and development. Its enantioselective synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The strategic incorporation of this moiety into more complex molecules allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics, particularly for challenging targets within the central nervous system. As the demand for more selective and potent drugs continues to grow, the utility of chiral intermediates like this compound is set to expand further.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (2024). Available from: [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry. (n.d.). Available from: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available from: [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]
-
This compound. PubChem. (n.d.). Available from: [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. (2008). Available from: [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]
- Chemical synthesis of morpholine derivatives. Google Patents. (2004).
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. (n.d.). Available from: [Link]
-
Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 123-134. Available from: [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. (n.d.). Available from: [Link]
-
Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. (n.d.). Available from: [Link]
-
Sharma, S., & Raj, P. (2014). Hydroxymethylation of DNA: an epigenetic marker. Journal of cellular and molecular medicine, 18(1), 1–7. Available from: [Link]
-
Kumar, A., Kumar, S., & Kumar, V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & biomolecular chemistry, 18(30), 5873–5880. Available from: [Link]
-
Jones, C. K., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 24(15), 3462–3465. Available from: [Link]
-
Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. (n.d.). Available from: [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. (2015). Available from: [Link]
-
Integrating DNA methylation and hydroxymethylation data with the mint pipeline. PMC - PubMed Central. (2017). Available from: [Link]
-
Dual methylation and hydroxymethylation study of alcohol use disorder. PMC - PubMed Central. (2021). Available from: [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. (n.d.). Available from: [Link]
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC - PubMed Central. (2023). Available from: [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. (2005). Available from: [Link]
-
(2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. ResearchGate. (2023). Available from: [Link]
-
Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. MDPI. (2019). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
(2S)-2-(methoxymethyl)morpholine SMILES notation
An In-depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Structure, Synthesis, and Application in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural representation, physicochemical properties, stereoselective synthesis, and its strategic application as a pharmacophore in modern drug design. We will explore the causality behind its utility, grounded in its unique structural and electronic features that impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1][2] This unique combination confers a set of desirable physicochemical properties, establishing it as a "privileged scaffold" in drug discovery. Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The nitrogen atom acts as a weak base, with a pKa that is often advantageous for physiological interactions, while the oxygen atom can serve as a hydrogen bond acceptor.[3] These attributes allow the morpholine moiety to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate, making it a valuable building block for optimizing lead compounds.[3][4]
This compound is a specific chiral derivative that offers a defined three-dimensional orientation for its substituents, which is critical for achieving stereospecific interactions with biological targets such as enzymes and receptors.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is fundamental to its application. The canonical representation for this compound is defined by its Simplified Molecular-Input Line-Entry System (SMILES) notation.
SMILES Notation: COC[C@@H]1CNCCO1 [5]
This notation precisely describes the molecule's topology and stereochemistry:
-
COC represents the methoxy group (CH3-O-).
-
C is the start of the methoxymethyl side chain attached to the morpholine ring.
-
[C@@H] indicates a chiral center with a specific (S) configuration at the 2-position of the morpholine ring.
-
1CNCCO1 defines the morpholine ring structure, where the numbers indicate the ring closure points.
A summary of its key computed properties is presented below, providing a quantitative basis for its utility in drug design.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | PubChem[5] |
| Molecular Weight | 131.17 g/mol | PubChem[5] |
| CAS Number | 157791-20-3 | PubChem[5] |
| XLogP3 | -0.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
The negative XLogP3 value indicates the hydrophilic nature of the molecule, a direct consequence of the ether and amine functionalities, which is often desirable for improving the solubility of drug candidates.
Stereoselective Synthesis Protocol
The enantiomeric purity of this compound is critical for its application in chiral drug synthesis. The following protocol describes a robust, stereoselective synthesis adapted from established methods for similar morpholine derivatives.[6] The causality behind this specific pathway lies in the use of a chiral starting material to set the stereocenter, followed by a base-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
Step 1: Nucleophilic Opening of Chiral Epoxide
-
Rationale: This step establishes the required stereochemistry. (S)-(-)-glycidyl methyl ether serves as the chiral source. Taurine (2-aminoethanesulfonic acid), under basic conditions, acts as the nucleophile to open the epoxide ring, forming a stable intermediate.
-
In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve taurine (5.0 eq.) in a 40% aqueous sodium hydroxide solution.
-
Warm the mixture to 50°C.
-
Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 eq.) in methanol dropwise to the stirred, heated mixture.
-
Maintain the reaction temperature at 50°C and stir for 90 minutes to ensure complete epoxide opening.
Step 2: Intramolecular Cyclization
-
Rationale: The addition of excess strong base promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile in an intramolecular Williamson ether synthesis-like reaction to form the morpholine ring.
-
To the reaction mixture, add an additional volume of 40% aqueous sodium hydroxide.
-
Continue stirring at 50°C for approximately 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Extraction and Purification
-
Rationale: Standard workup and purification steps are required to isolate the final product from the aqueous, basic reaction medium.
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Transfer the mixture to a separatory funnel and perform liquid-liquid extraction using ethyl acetate (3x volumes).
-
Combine the organic phases.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of this compound.
Applications in Drug Discovery and Development
The strategic incorporation of the this compound moiety into a larger molecule is a well-established tactic in medicinal chemistry to enhance drug-like properties. Its utility can be categorized into several key areas.
-
Improving Pharmacokinetic (PK) Properties: As discussed, the morpholine ring generally increases hydrophilicity and can improve metabolic stability, leading to better oral bioavailability and a more predictable PK profile.[3][4]
-
Enhancing Potency and Selectivity: The defined stereochemistry of the methoxymethyl group at the C2 position can be crucial for specific interactions within a target's binding pocket. The oxygen atoms of the ether and the morpholine ring can act as key hydrogen bond acceptors, anchoring the ligand to the protein. This can lead to increased potency and selectivity for the desired biological target.
-
Scaffold for CNS-Active Agents: The physicochemical properties of morpholine derivatives make them particularly suitable for developing drugs targeting the central nervous system (CNS).[3] The scaffold can help achieve the delicate balance of lipophilicity and polarity required for penetration of the blood-brain barrier (BBB).[3]
-
Building Block for Diverse Therapeutics: The morpholine nucleus is a core component in a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial.[1] For example, morpholine derivatives have been developed as potent and selective inhibitors of key signaling proteins like PI3K and mTOR kinases in cancer therapy.[7]
Logical Framework for Utility in Drug Design
Caption: Rationale for the utility of the scaffold in drug development.
Conclusion
This compound is more than a simple heterocyclic building block; it is a sophisticated tool for medicinal chemists. Its defined structure, represented by the SMILES notation COC[C@@H]1CNCCO1, provides a chiral scaffold with inherent drug-like properties. The ability to synthesize this compound in an enantiomerically pure form allows for its rational incorporation into novel therapeutic agents to optimize their pharmacokinetic profiles and enhance their interaction with biological targets. As drug discovery continues to demand molecules with increasingly refined properties, the strategic use of scaffolds like this compound will remain a cornerstone of successful pharmaceutical development.
References
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
-
PubChem. This compound | C6H13NO2 | CID 10103206. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11333552, Morpholine, 2-[(2-methoxyphenoxy)methyl]-. Available from: [Link]
-
PubChemLite. 2-(methoxymethyl)-2-methylmorpholine (C7H15NO2). Available from: [Link]
-
Dal Piaz, V., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
- Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
Wikipedia. 2C-B-morpholine. Available from: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
MDPI. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Available from: [Link]
-
Huntsman Corporation. Morpholine - Heterocyclic Amines. Available from: [Link]
-
ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 7. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Role of (2S)-2-(methoxymethyl)morpholine in the synthesis of Linezolid
Application Note & Protocol Guide
Topic: Stereoselective Synthesis of the Antibiotic Linezolid: A Review of Key Chiral Precursors and Synthetic Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Linezolid is a critically important antibiotic of the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria.[1][2] Its therapeutic activity is critically dependent on the (S)-configuration at the C-5 position of the oxazolidinone ring.[3] This guide provides a detailed examination of the established and industrially viable synthetic routes to Linezolid, with a focus on the strategies used to introduce and control this vital stereocenter. While the topic query mentions (2S)-2-(methoxymethyl)morpholine, a comprehensive review of authoritative literature and patents reveals that this specific chiral morpholine derivative is not a standard precursor or chiral auxiliary in the synthesis of Linezolid. The morpholine moiety present in the final Linezolid structure is an achiral 4-substituted ring. This document clarifies this common point of confusion and instead details the pivotal role of other chiral building blocks, such as (R)-epichlorohydrin and its derivatives, which are fundamental to achieving the required stereochemical purity of the final active pharmaceutical ingredient (API).
The Stereochemical Imperative in Linezolid's Mechanism of Action
Linezolid, chemically known as (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, functions by inhibiting bacterial protein synthesis at a very early stage.[4][5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for translation. The precise three-dimensional fit into this ribosomal binding pocket is dictated by the (S)-enantiomer. The (R)-enantiomer lacks this specific binding capability and is therapeutically inactive. Therefore, the central challenge in any commercially viable synthesis of Linezolid is the efficient and high-fidelity installation of the stereocenter at the C-5 position of the oxazolidinone ring.
Figure 1: Chemical Structure of Linezolid
Caption: Structure of Linezolid with the critical (S)-stereocenter highlighted.
Addressing the Role of this compound
A careful analysis of established synthetic routes for Linezolid indicates that this compound does not serve as a chiral precursor or auxiliary. The morpholine ring incorporated into the final drug molecule is achiral and is derived from morpholine itself, which is coupled to a difluoronitrobenzene precursor early in the synthesis.
The chirality of Linezolid originates from a separate, three-carbon chiral building block that ultimately forms the (S)-5-(aminomethyl)-2-oxazolidinone core. The misconception may arise from the presence of a morpholine ring in the final structure and the general use of chiral morpholine derivatives as auxiliaries in other areas of asymmetric synthesis. However, for Linezolid, this is not the case. The focus for stereocontrol lies squarely on the synthesis and reaction of the C3 glycidyl fragment.
Established Stereoselective Synthetic Routes to Linezolid
The industrial synthesis of Linezolid is typically a convergent process, where the chiral oxazolidinone core and the achiral 3-fluoro-4-morpholinylaniline moiety are prepared separately and then coupled. The most critical part of this process is the creation of the chiral fragment.
Key Strategy: Synthesis from a Chiral Epoxide Precursor
One of the most efficient and widely cited methods for establishing the (S)-stereocenter of Linezolid involves the use of a chiral three-carbon epoxide, most commonly (R)-epichlorohydrin or a derivative like (S)-glycidyl butyrate.[6] This approach is advantageous because these chiral building blocks are commercially available and allow for the direct and reliable installation of the required stereochemistry.
A common pathway involves the reaction of 3-fluoro-4-morpholinophenyl carbamate with a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to form a lithiated intermediate. This intermediate then reacts with (R)-epichlorohydrin in an SN2 reaction. The epoxide is opened, and subsequent intramolecular cyclization forms the (R)-5-(chloromethyl) oxazolidinone intermediate, which possesses the correct stereochemistry that is carried through to the final product.[2][7]
Workflow Diagram: Epoxide-Based Synthesis of Linezolid Core
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Protecting Group Strategies for the Morpholine Nitrogen in (2S)-2-(methoxymethyl)morpholine: Application Notes and Protocols
Introduction
(2S)-2-(methoxymethyl)morpholine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into bioactive molecules to enhance their pharmacological properties. The secondary amine within the morpholine ring is a key functional handle for further molecular elaboration. However, its inherent nucleophilicity and basicity often necessitate protection to ensure chemoselectivity during synthetic transformations at other positions of the molecule. The judicious choice of a protecting group for the morpholine nitrogen is therefore a critical consideration in any synthetic strategy involving this scaffold.[1][2]
This comprehensive guide provides an in-depth analysis of common protecting group strategies for the morpholine nitrogen of this compound. We will explore the application and removal of the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) protecting groups. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, a comparative analysis of the protecting groups, and a discussion of orthogonal strategies to facilitate efficient and successful synthetic campaigns.
Choosing the Right Protecting Group: A Strategic Decision
The selection of an appropriate protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[3][4]
Here, we focus on three widely used carbamate-based protecting groups: Boc, Cbz, and Alloc. The key to their utility lies in their distinct deprotection conditions, which forms the basis of orthogonal protection strategies.[3][4][5] This allows for the selective deprotection of one amine in the presence of others protected with different groups.
Comparative Analysis of Protecting Groups
| Protecting Group | Structure | Protection Reagent(s) | Typical Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, NaHCO₃, DMAP), aq. or organic solvent, RT | Strong acid (e.g., TFA, HCl)[] | Stable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids. |
| Cbz | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. or organic solvent, 0 °C to RT[7][8] | Catalytic hydrogenolysis (H₂, Pd/C)[9] | Stable to acidic and basic conditions. Labile to hydrogenolysis. |
| Alloc | Alloc-N | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃, pyridine), aq. or organic solvent, RT | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine)[3][10] | Stable to acidic and basic conditions. Labile to Pd(0) catalysis. |
Experimental Protocols
The following protocols are designed to be starting points for the protection and deprotection of this compound. Optimization may be required based on the specific substrate and scale of the reaction.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its acid-labile nature, which makes it orthogonal to many other protecting groups.[11]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.0 eq).
-
To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-(2S)-2-(methoxymethyl)morpholine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Materials:
-
N-Boc-(2S)-2-(methoxymethyl)morpholine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve N-Boc-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in dichloromethane (10 volumes).
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Benzyloxycarbonyl (Cbz) Protection and Deprotection
The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations. Its removal via catalytic hydrogenolysis is a mild and efficient process.[9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)[8]
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise via an addition funnel, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Materials:
-
N-Cbz-(2S)-2-(methoxymethyl)morpholine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve N-Cbz-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in methanol or ethanol (10-20 volumes).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Allyloxycarbonyl (Alloc) Protection and Deprotection
The Alloc group offers an excellent orthogonal protecting strategy as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is selectively cleaved using a palladium(0) catalyst.[3]
Materials:
-
This compound
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).
-
Add an aqueous solution of sodium bicarbonate (2.0 eq in 10 volumes of water).
-
Cool the biphasic mixture to 0 °C.
-
Add allyl chloroformate (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Materials:
-
N-Alloc-(2S)-2-(methoxymethyl)morpholine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar apparatus, magnetic stirrer
Procedure:
-
To a solution of N-Alloc-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add phenylsilane (3.0-5.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the deprotected this compound.
Orthogonal Protection Strategies
The distinct deprotection conditions for Boc, Cbz, and Alloc groups allow for their use in orthogonal protection schemes. This is particularly valuable in the synthesis of complex molecules where multiple amine functionalities need to be selectively manipulated. For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either position by treatment with acid (to remove Boc) or by hydrogenolysis (to remove Cbz), leaving the other protecting group intact.[5]
Logical Flow of an Orthogonal Deprotection Strategy
Conclusion
The selection and application of a suitable protecting group for the morpholine nitrogen of this compound is a critical step in the design of efficient and successful synthetic routes. The Boc, Cbz, and Alloc groups each offer distinct advantages and are amenable to a wide range of reaction conditions. By understanding their respective stabilities and deprotection methods, researchers can devise robust and flexible synthetic strategies, including the use of orthogonal protection to selectively unmask different amine functionalities within a complex molecule. The detailed protocols provided herein serve as a valuable resource for chemists working with this important chiral building block.
References
- Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.
- Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1-2), 493-499.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved January 25, 2026, from [Link]
- Jain, A., & Sahu, S. K. (2024).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Retrieved January 25, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 25, 2026, from [Link]
-
CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) benzyl chloroformate, TEA, CH2Cl2, 0°C;.... Retrieved January 25, 2026, from [Link]
- ARKIVOC. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. 2002(10), 1-5.
-
Trade Science Inc. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 2-aryl morpholines. WO2015086495A1.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 25, 2026, from [Link]
- Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. 92, 91-102.
-
NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved January 25, 2026, from [Link]
-
CEM. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 25, 2026, from [Link]
Sources
- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Catalytic Applications of (2S)-2-(methoxymethyl)morpholine Derivatives and Related Chiral Morpholine Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Privileged Role of Chiral Morpholines in Catalysis and Medicinal Chemistry
The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently integrated into a vast array of pharmaceuticals due to its favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and potential for blood-brain barrier permeability.[1][2] The precise spatial arrangement of substituents on the morpholine ring is often paramount for therapeutic efficacy, making asymmetric synthesis a critical discipline for accessing enantiomerically pure morpholine derivatives.[1][2][3]
While (2S)-2-(methoxymethyl)morpholine itself is a valuable chiral building block[4], its direct catalytic applications are less documented than those of its broader family of derivatives, such as N-acyl morpholines and β-morpholine amino acids. These related structures have emerged as powerful tools in asymmetric catalysis, enabling the stereocontrolled formation of complex molecules. This guide provides an in-depth exploration of the catalytic applications of these morpholine derivatives, focusing on mechanistically distinct transformations crucial for modern drug discovery and development. We will delve into the causality behind experimental design, present validated protocols, and offer insights grounded in authoritative research.
Section 1: Asymmetric Aldol Reactions Mediated by N-Acyl Morpholine Amides
Application Note: Leveraging Morpholine Amides for Diastereo- and Enantiocontrol
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating β-hydroxy carbonyl compounds, key structural motifs in many natural products and pharmaceuticals.[5] N-propionyl morpholine derivatives have been successfully employed in boron-mediated aldol reactions, where the morpholine scaffold acts as a highly effective chiral controller.[6] The reaction proceeds through a rigid, chair-like six-membered transition state involving the boron enolate of the morpholine amide. The steric bulk of the isopinocampheyl (Ipc) groups on the boron reagent, in concert with the morpholine ring, dictates the facial selectivity of the approaching aldehyde, leading to high levels of diastereo- and enantioselectivity.[6][7] This method is particularly valuable for synthesizing syn-aldol adducts with excellent stereocontrol.[7]
Proposed Transition State for Stereocontrol
The diagram below illustrates the proposed Zimmerman-Traxler transition state for the (Ipc)₂BOTf-mediated aldol reaction of an N-acyl morpholine. The defined geometry locks the orientation of the reactants, forcing the aldehyde to approach from the less sterically hindered face, thereby establishing the product's stereochemistry.
Caption: Proposed Zimmerman-Traxler Transition State.
Performance Data in Asymmetric Aldol Reactions
The following table summarizes the performance of N-propionyl morpholine in (Ipc)₂BOTf-mediated aldol reactions with various aldehydes, demonstrating the method's robustness.
| Entry | Aldehyde (R'CHO) | Yield (%)[6] | d.r. (syn:anti)[6] | ee (%)[6] |
| 1 | Propanal | 83 | >95:5 | 94 |
| 2 | Isobutyraldehyde | 80 | >95:5 | 96 |
| 3 | Benzaldehyde | 75 | 92:8 | 88 |
| 4 | Cyclohexanecarboxaldehyde | 85 | >95:5 | 95 |
Protocol 1: (Ipc)₂BOTf-Mediated Enantioselective Aldol Reaction
This protocol describes a representative procedure for the asymmetric aldol reaction between N-propionyl morpholine and propanal.[6]
Materials:
-
Diisopinocampheylborane ((Ipc)₂BH)
-
Trifluoromethanesulfonic acid (TfOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-propionyl morpholine
-
Propanal
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous solutions of NaHCO₃ and NaCl (brine)
-
Anhydrous MgSO₄
Catalyst/Reagent Preparation (in situ):
-
Scientist's Note: The (Ipc)₂BOTf reagent is moisture-sensitive and is best prepared fresh before use.
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (Ipc)₂BH (2.0 equiv.) and suspend it in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (1.0 equiv.) dropwise. The mixture will become a clear yellow solution. This solution contains the active (Ipc)₂BOTf reagent.
Reaction Procedure:
-
To the freshly prepared (Ipc)₂BOTf solution at 0 °C, add N,N-diisopropylethylamine (DIPEA) (6.0 equiv.).
-
Add N-propionyl morpholine (1.0 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 3 hours to ensure complete enolization.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of propanal (1.5 equiv.) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then transfer the flask to a -20 °C bath and stir overnight (approx. 20 hours).
Workup and Purification:
-
Rationale: The workup is designed to quench the reaction, hydrolyze the boron intermediates, and oxidize the remaining boron species for easier removal.
-
Quench the reaction by adding Methanol (MeOH).
-
Add saturated aqueous NaHCO₃ solution followed by the slow, careful addition of 30% H₂O₂ .
-
Allow the mixture to stir vigorously at room temperature for at least 4 hours.
-
Partition the mixture between water and DCM. Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Section 2: Organocatalytic Asymmetric Michael Additions
Application Note: β-Morpholine Amino Acids as Enamine Catalysts
Asymmetric organocatalysis has become a pillar of sustainable chemistry.[8] While proline and its pyrrolidine-based derivatives are famous for enamine catalysis, morpholine-based catalysts have also proven effective, albeit with different reactivity profiles.[8][9] The oxygen atom in the morpholine ring reduces the nucleophilicity of the corresponding enamine compared to pyrrolidine enamines.[8] However, strategically designed β-morpholine amino acids can effectively catalyze the Michael addition of aldehydes to nitroolefins, affording products with high yields and excellent stereoselectivity.[8] The catalyst operates by forming a transient enamine with the aldehyde, which then attacks the nitroolefin. The chiral morpholine backbone shields one face of the enamine, directing the electrophile to the opposite face.
Enamine Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the morpholine-catalyzed Michael addition.
Caption: Organocatalytic Cycle for Michael Addition.
Performance Data in Asymmetric Michael Additions
The following table shows representative results for the Michael addition of butyraldehyde to various trans-β-nitrostyrenes using a β-morpholine amino acid catalyst.
| Entry | Nitrostyrene (Ar) | Yield (%)[8] | d.r. (syn:anti)[8] | ee (syn, %)[8] |
| 1 | Phenyl | 95 | 95:5 | 93 |
| 2 | 4-Chlorophenyl | 98 | 94:6 | 95 |
| 3 | 4-Methoxyphenyl | 92 | 96:4 | 90 |
| 4 | 2-Naphthyl | 96 | 93:7 | 94 |
Protocol 2: Organocatalyzed Asymmetric Michael Addition
This protocol provides a general procedure for the 1,4-addition of an aldehyde to a nitroolefin using a morpholine-based organocatalyst.[8]
Materials:
-
β-Morpholine amino acid catalyst (e.g., Catalyst 'I' from the cited reference, 1 mol%)
-
N-Methylmorpholine (NMM, 1 mol%)
-
Aldehyde (e.g., butyraldehyde, 1.0 equiv.)
-
Nitroolefin (e.g., trans-β-nitrostyrene, 1.5 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Standard workup and purification reagents
Reaction Procedure:
-
Scientist's Note: The catalyst is often a hydrochloride salt. A base like N-methylmorpholine (NMM) is added in stoichiometric amounts to generate the free amine in situ, which is the active catalytic species.
-
To a dry reaction vial, add the β-morpholine amino acid catalyst (0.01 equiv.) and NMM (0.01 equiv.).
-
Add the anhydrous solvent (e.g., Toluene) and stir for 10 minutes at room temperature.
-
Add the aldehyde (1.0 equiv.) to the catalyst solution.
-
Finally, add the nitroolefin (1.5 equiv.).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 4 °C or room temperature) for the required time (typically 24-72 hours), monitoring by TLC or GC-MS.
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC analysis.
Section 3: Synthesis of Chiral 2-Substituted Morpholines via Asymmetric Hydrogenation
Application Note: Accessing the Chiral Scaffolds
The aforementioned catalytic applications rely on the availability of enantiopure morpholine derivatives. Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and atom-economical methods for preparing these crucial chiral building blocks.[10][11] Specifically, the hydrogenation of 2-substituted 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines) using a rhodium catalyst paired with a chiral bisphosphine ligand, such as SKP-Phos, provides direct access to 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[10][11][12] The reaction can be performed on a gram scale, making it suitable for supplying materials for drug development programs.[10]
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates the typical laboratory workflow for this synthetic transformation.
Caption: Workflow for Asymmetric Hydrogenation.
Performance Data in Asymmetric Hydrogenation
This table highlights the effectiveness of the Rh/SKP-Phos system for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.
| Entry | Substrate (2-substituent) | Yield (%)[10] | ee (%)[10] |
| 1 | Phenyl | >99 | 92 |
| 2 | 4-Fluorophenyl | >99 | 92 |
| 3 | 2-Thienyl | >99 | 99 |
| 4 | Cyclohexyl | >99 | 91 |
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation, a representative procedure for this class of transformation.[12]
Materials:
-
2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv.)
-
[Rh(COD)₂]BF₄ (0.01 equiv.)
-
(R)-SKP-Phos ligand (0.011 equiv.)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity Hydrogen (H₂) gas
-
Stainless-steel autoclave or high-pressure reactor
-
Glovebox and Schlenk line equipment
Procedure:
-
Catalyst Preparation (inside a glovebox):
-
Reaction Setup:
-
In a separate dry vial or directly in the autoclave vessel, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv.) in anhydrous, degassed DCM .
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
-
Hydrogenation:
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Rationale: Purging removes atmospheric oxygen, which can be a catalyst poison.
-
Purge the vessel with H₂ gas three to five times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Carefully vent the excess hydrogen pressure from the autoclave.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to afford the desired enantiomerically enriched 2-phenylmorpholine.[12]
-
Confirm enantiomeric excess by chiral HPLC analysis.
-
References
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.Google Patents.
-
Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health. Available at: [Link]
-
Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. Helvetica Chimica Acta. Available at: [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Enantioselective synthesis of morpholine... ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process. PubMed. Available at: [Link]
- Chemical synthesis of morpholine derivatives.Google Patents.
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. Available at: [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]
-
Strategies in asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. BJOC - Strategies in asymmetric catalysis [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Morpholine Derivatives
Welcome to the technical support center for the synthesis of morpholine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. Here, we move beyond simple protocols to address the complex challenges and nuanced decisions you face in the lab. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing high-level strategic questions about synthetic routes and safety.
-
In-Depth Troubleshooting Guide: A problem-oriented section to tackle specific experimental issues like low yields, impurities, and purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries regarding the synthesis of morpholine derivatives.
Q1: What are the most prevalent and versatile methods for synthesizing the morpholine ring?
The choice of synthetic route largely depends on the availability of starting materials and the desired substitution pattern on the morpholine ring. Two methods have proven to be particularly robust and widely adopted in both academic and industrial settings.
-
Cyclodehydration of N-substituted Diethanolamines: This is arguably the most common method. It involves the acid-catalyzed intramolecular cyclization of an N-substituted diethanolamine. The reaction is typically driven by strong acids like sulfuric acid or polyphosphoric acid at elevated temperatures. The key advantage is the directness of the approach, especially when the corresponding diethanolamine is commercially available or easily prepared.
-
Reaction of Dihalides or Epoxides with Amino Alcohols: This method offers greater flexibility for creating complex substitution patterns. A common variant is the reaction of a bis(2-haloethyl)ether with a primary amine. Alternatively, an N-substituted amino alcohol can be reacted with an epoxide, followed by an intramolecular cyclization step. This route is particularly useful for introducing chirality or other specific functional groups.
Q2: How do I select the appropriate starting materials and reagents for my target morpholine derivative?
Your choice will be guided by the final structure you aim to synthesize.
-
For N-Substituted Morpholines: The diethanolamine cyclodehydration is often the most straightforward path. The primary consideration is the stability of your desired N-substituent under strong acid and high-temperature conditions. If the substituent is acid-labile, a milder, two-step approach involving protective group chemistry might be necessary.
-
For C-Substituted Morpholines: If you need substitution on the carbon framework of the morpholine ring, starting from substituted epoxides or dihaloethers is generally more effective. For instance, reacting a primary amine with a substituted bis(2-chloroethyl) ether allows for the synthesis of 2,6-disubstituted morpholines.
Q3: What are the critical safety precautions when synthesizing morpholines?
Safety must be the priority. Several reagents used in common morpholine syntheses are hazardous.
-
Strong Acids (H₂SO₄, PPA): Concentrated sulfuric acid and polyphosphoric acid are extremely corrosive and cause severe burns. They are also powerful dehydrating agents. Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Bis(2-chloroethyl) Ether: This reagent is a known carcinogen and a potent blistering agent. Strict engineering controls, such as working in a fume hood and using a closed system, are mandatory. Consult your institution's safety protocols before handling this compound.
-
Ethylene Oxide and Propylene Oxide: These are flammable, toxic, and carcinogenic gases or low-boiling-point liquids. They should only be handled by trained personnel in specialized equipment.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield in Diethanolamine Cyclization
Q: I am attempting to synthesize an N-benzylmorpholine from N-benzyldiethanolamine using concentrated sulfuric acid, but my yield is consistently below 20%. What are the likely causes and how can I improve the outcome?
This is a very common issue. Low yield in this reaction is often traced back to one of three areas: inefficient dehydration, competing side reactions, or product loss during workup.
A: Let's break down the potential causes and solutions.
-
Inefficient Dehydration: The reaction is a dehydration process. If water is not effectively removed, the equilibrium will not favor the product.
-
Causality: The acid protonates the hydroxyl groups, turning them into good leaving groups (water). A second hydroxyl group then attacks intramolecularly to displace the protonated species. Insufficient acid or temperature can stall this process.
-
Solution: Ensure you are using a sufficient molar excess of the dehydrating agent. For sulfuric acid, a common starting point is 1.5 to 2.0 molar equivalents relative to the diethanolamine. Also, ensure your reaction temperature is high enough (typically 140-160 °C) to drive the reaction forward.
-
-
Side Reactions: At high temperatures, N-substituted diethanolamines can undergo side reactions, such as polymerization or charring, especially with sensitive substrates.
-
Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Try a lower reaction temperature for a longer period. Alternatively, consider a different dehydrating agent that may allow for milder conditions.
-
-
Product Loss During Workup: Morpholines are basic compounds. During the aqueous workup, it is crucial to carefully control the pH to ensure the product is in its free-base form for extraction.
-
Causality: After the reaction, the morpholine product exists as an ammonium salt. You must add a base (like NaOH or K₂CO₃) to neutralize the acid and deprotonate the product. If the pH is not sufficiently basic (pH > 10), a significant portion of your product will remain in the aqueous layer as the water-soluble salt.
-
Solution: Monitor the pH of the aqueous layer carefully during basification. Ensure it is strongly basic before performing the extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Here is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for low morpholine yield.
Problem 2: Product Purification Challenges
Q: My crude N-alkylmorpholine appears pure by TLC, but during silica gel column chromatography, the product streaks badly and I get poor recovery. What is happening and how can I fix it?
This is a classic problem stemming from the basic nature of the morpholine nitrogen.
A: The issue lies in the interaction between your basic product and the acidic silica gel.
-
Causality: Silica gel has acidic silanol (Si-OH) groups on its surface. The basic nitrogen atom of your morpholine product can interact strongly with these sites, leading to irreversible adsorption or slow, streaky elution. This results in broad peaks, cross-contamination of fractions, and low overall recovery.
-
Solutions:
-
Basify the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to your solvent system will neutralize the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If basifying the eluent doesn't work or is incompatible with your molecule, switch to a more inert or basic stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.
-
Treated Silica: Commercially available deactivated or base-deactivated silica gels are also an option.
-
-
Alternative Purification Methods: If chromatography is still problematic, consider other methods:
-
Distillation: If your morpholine derivative is thermally stable and has a reasonable boiling point, vacuum distillation can be a highly effective purification method.
-
Crystallization: You may be able to crystallize the free base from a suitable solvent system or crystallize it as a salt (e.g., hydrochloride or oxalate salt) and then liberate the free base.
-
-
| Strategy | Principle | Pros | Cons |
| Add Base to Eluent | Neutralizes acidic silica sites | Simple, uses standard silica, inexpensive | Base can be difficult to remove, may not work for very basic compounds |
| Switch to Alumina | Uses a basic stationary phase | Highly effective for basic compounds | Different selectivity than silica, can be more expensive |
| Distillation | Separation by boiling point | Excellent for removing non-volatile impurities | Requires thermal stability, not suitable for all compounds |
| Crystallization | Separation by differential solubility | Can provide very high purity | Finding a suitable solvent can be difficult, yield may be lower |
Part 3: Experimental Protocols
This section provides a representative, detailed protocol for the synthesis of a common morpholine derivative.
Protocol 1: Synthesis of 4-Phenylmorpholine via Cyclodehydration
Reaction Scheme: N-phenyldiethanolamine --(conc. H₂SO₄, Heat)--> 4-Phenylmorpholine
-
N-phenyldiethanolamine (18.12 g, 100 mmol)
-
Concentrated Sulfuric Acid (98%) (19.62 g, 200 mmol, 10.6 mL)
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. Place the flask in a heating mantle.
-
Charge Reagents: To the flask, add N-phenyldiethanolamine (100 mmol).
-
Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (200 mmol) to the flask. The addition is exothermic; use an ice bath to maintain the temperature below 40 °C during the addition.
-
Reaction: Once the addition is complete, heat the reaction mixture to 150-160 °C. Maintain this temperature with vigorous stirring for 4-6 hours. The mixture will darken. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% NEt₃) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature. Very slowly and cautiously, pour the dark, viscous mixture into a beaker containing 200 mL of crushed ice with stirring.
-
Basification & Workup: Place the beaker in an ice bath. Slowly add NaOH pellets portion-wise with vigorous stirring until the solution is strongly basic (pH > 12, check with pH paper). Be aware this is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Caption: Common synthetic routes to N-substituted morpholines.
References
-
Cossy, J., & Pandya, S. (2008). Synthesis of Morpholines and Substituted Morpholines . In Targets in Heterocyclic Systems (Vol. 11, pp. 233-264). Italian Chemical Society. [Link]
-
Mull, R. P., Tannenbaum, C., & Dapero, M. R. (1955). PREPARATION OF N-SUBSTITUTED MORPHOLINES . Journal of the American Chemical Society, 77(23), 6399–6400. [Link]
-
Taliyanchenko, E. N., & Bryukhankov, I. V. (2021). Modern Methods for the Synthesis of Morpholine Derivatives (Review) . Russian Journal of Organic Chemistry, 57(10), 1471–1500. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens . U.S. Department of Health and Human Services. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution . The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: High-Yield Purification of (2S)-2-(methoxymethyl)morpholine
Welcome to the technical support center for the high-yield purification of (2S)-2-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this critical chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity paramount for successful downstream applications[1].
This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure you can achieve high yields and exceptional purity in your experiments.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, reaction byproducts, and any stereoisomers. The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The three primary methods discussed are:
-
Vacuum Distillation: Ideal for large-scale purification and removal of non-volatile impurities.
-
Crystallization of a Salt: A highly effective method for achieving high purity and good yields, particularly for removing isomeric impurities.
-
Flash Column Chromatography: Suitable for smaller scales and for separating compounds with different polarities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, providing step-by-step solutions based on scientific principles.
Scenario 1: Low Yield After Vacuum Distillation
Question: I am experiencing a significantly lower than expected yield after performing vacuum distillation of my crude this compound. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery after vacuum distillation can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Vacuum: this compound has a relatively high boiling point. An insufficient vacuum will require higher temperatures to achieve distillation, which can lead to thermal decomposition of the product.
-
Solution: Ensure your vacuum pump is in good working order and can achieve the necessary pressure. A typical target pressure for this type of compound would be in the range of 1-10 mmHg. Use a calibrated vacuum gauge to monitor the pressure throughout the distillation.
-
-
Thermal Decomposition: As a substituted morpholine, the compound may be susceptible to degradation at elevated temperatures.
-
Solution: Use a fractional distillation setup to allow for better temperature control and separation from higher boiling impurities. Insulating the distillation column can also help maintain a consistent temperature gradient[2]. A general rule of thumb is to keep the temperature of the distilling pot approximately 30°C higher than the head temperature to ensure efficient vapor ascent[2].
-
-
Product Holdup in the Apparatus: The viscosity of the crude material and the complexity of the distillation setup can lead to product loss on the glass surfaces.
-
Solution: Use a simple distillation setup where possible for less viscous crude oils. After distillation, rinse the apparatus with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover any residual product.
-
-
Incomplete Reaction: If the initial synthesis did not go to completion, the yield will naturally be low.
-
Solution: Before distillation, analyze a small sample of the crude product by NMR or GC-MS to assess the extent of the reaction. If significant starting material remains, consider optimizing the reaction conditions.
-
Scenario 2: Poor Separation or Low Purity After Flash Column Chromatography
Question: My flash column chromatography is not providing good separation of this compound from its impurities, resulting in low purity of the final product. How can I optimize my chromatographic separation?
Answer:
Flash column chromatography is a powerful tool for purification, but its success hinges on proper parameter selection. Here’s how to troubleshoot poor separation:
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation. If the polarity of the solvent system is too high, all components will elute quickly with little separation. If it's too low, the product may not elute at all.
-
Solution: Perform thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.2-0.4. For this compound, a mixture of ethyl acetate and hexane is a common starting point[3].
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation.
-
Solution: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Carefully pack the column using a slurry method to ensure a homogenous and tightly packed stationary phase.
-
-
Co-eluting Impurities: Some impurities may have similar polarities to the desired product, making separation by standard silica gel chromatography challenging.
-
Solution: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. Alternatively, derivatizing the crude mixture to alter the polarity of the components before chromatography can sometimes improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for achieving high enantiomeric purity of this compound?
A1: For achieving high enantiomeric purity, the crystallization of a diastereomeric salt is often the most effective method. This involves reacting the racemic or enantiomerically enriched morpholine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. A similar strategy has been successfully employed for the purification of other chiral morpholine derivatives[4].
Q2: What are the common impurities I should expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route. Common impurities may include unreacted starting materials, such as (R)-(-)-methyl glycidyl ether and 2-aminoethanesulfonic acid if following a known synthetic pathway[3]. Side products from incomplete cyclization or over-alkylation of the morpholine nitrogen are also possible.
Q3: How can I assess the purity and enantiomeric excess of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the molecule and identifying any organic impurities[5][6]. The distinct NMR pattern of the morpholine ring can be a key indicator of your compound's identity[5].
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of your product. Using a suitable chiral stationary phase, you can separate and quantify the (2S) and (2R) enantiomers[7][8][9][10].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of your product.
Q4: Can I use distillation for a temperature-sensitive precursor of this compound?
A4: Yes, underpressure (vacuum) distillation is a suitable method for purifying temperature-sensitive compounds as it lowers the boiling point[1]. It is important to carefully control the temperature and pressure to avoid decomposition.
Q5: My purified this compound is a colorless oil. Is this the expected state?
A5: Yes, purified this compound is typically described as a colorless oil at room temperature[3].
High-Yield Purification Protocols
Protocol 1: High-Yield Purification via Salt Crystallization (Adapted from a similar morpholine derivative purification)
This protocol is adapted from a high-yield purification method for a similar morpholine derivative and is expected to provide high purity this compound[4].
Experimental Workflow for Salt Crystallization Purification
Caption: Workflow for purification via salt crystallization.
Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in an ester solvent such as ethyl acetate.
-
Add 1.0 to 1.3 molar equivalents of acetic acid.
-
Warm the mixture to 40-50°C and stir until a homogenous solution is formed[4].
-
-
Crystallization:
-
Allow the solution to cool to room temperature (15-25°C) and stir for 2-3 hours to initiate crystallization[4].
-
Further cool the mixture to -5 to 5°C and stir for an additional 2.5-3.5 hours to maximize crystal formation[4].
-
Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the collected acetate salt crystals in water.
-
Adjust the pH of the aqueous solution to 13-14 using a solution of sodium hydroxide or potassium hydroxide[4].
-
Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Final Product:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound as a colorless oil.
-
Protocol 2: Purification by Vacuum Distillation
This protocol is a general procedure for the vacuum distillation of a chiral morpholine derivative[1].
Experimental Workflow for Vacuum Distillation
Caption: Workflow for vacuum distillation purification.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the distilling flask with the crude this compound. It is recommended not to fill the flask to more than two-thirds of its capacity.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Distillation Process:
-
Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distilling flask gently with a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature gradually until the product begins to distill. Collect the fraction that distills at a constant temperature. This is your purified product.
-
Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Product Collection and Analysis:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the collected fractions for purity and enantiomeric excess using appropriate analytical methods (NMR, Chiral HPLC, GC-MS).
-
Combine the fractions that meet the desired purity specifications.
-
Quantitative Data Summary
| Purification Method | Expected Yield | Expected Purity (Chemical) | Expected Purity (Enantiomeric) | Scale | Reference |
| Salt Crystallization | > 70% | > 99% | > 99.5% ee | Lab to Pilot | [4] |
| Vacuum Distillation | 60-80% | > 98% | Dependent on crude ee | Lab to Industrial | [1] |
| Flash Chromatography | 10-50% (can be optimized) | > 98% | Dependent on crude ee | Lab | [3] |
References
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents.
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
-
This compound | C6H13NO2 | CID 10103206 - PubChem. Available at: [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. Available at: [Link]
-
Recognizing the NMR pattern for morpholine - ACD/Labs. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
-
NMR Crystallography of the Polymorphs of Metergoline - MDPI. Available at: [Link]
-
Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers,... - ResearchGate. Available at: [Link]
-
Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. Available at: [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - NIH. Available at: [Link]
-
Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. Available at: [Link]
-
(PDF) Assessment of the Higher‐Order Structure of Formulated Monoclonal Antibody Therapeutics by 2D Methyl Correlated NMR and Principal Component Analysis - ResearchGate. Available at: [Link]
-
5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
The employment of spectroscopic techniques coupled with chemometrics for authentication analysis of halal pharmaceuticals. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
-
Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation - American Chemical Society - ACS Figshare. Available at: [Link]
Sources
- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
Troubleshooting strategies for low conversion in (2S)-2-(methoxymethyl)morpholine synthesis
Welcome to the technical support center for the synthesis of (2S)-2-(methoxymethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable chiral building block. Morpholine derivatives are crucial scaffolds in many pharmaceutical agents, and achieving their synthesis with high yield and stereochemical fidelity is paramount.[1][2]
This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Addressing Low Conversion and Other Issues
This section directly addresses specific problems encountered during the synthesis of this compound, particularly following a common synthetic route involving the ring-opening of a chiral epoxide followed by intramolecular cyclization.
Question 1: My overall yield is critically low (<25%). What are the primary factors I should investigate?
A low overall yield is the most common issue, often stemming from inefficiencies in one or both of the key steps: epoxide ring-opening and intramolecular cyclization.
Potential Cause A: Incomplete Epoxide Ring-Opening
The initial step, the nucleophilic attack of an amine (e.g., ethanolamine or a protected version) on (S)-2-(methoxymethyl)oxirane, may be incomplete.
-
Scientific Rationale: This is an SN2 reaction. Its rate is highly dependent on the nucleophilicity of the amine, steric hindrance, temperature, and solvent. Insufficient thermal energy or an inappropriate solvent can lead to a sluggish reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the epoxide has not hydrolyzed or polymerized during storage. Use freshly distilled or purchased material.
-
Increase Reaction Temperature: If running at room temperature, consider moderately heating the reaction to 50-60 °C. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid side-product formation at excessive temperatures.
-
Solvent Choice: Protic solvents like methanol or ethanol can facilitate the reaction by protonating the epoxide oxygen, making it more electrophilic. However, aprotic polar solvents like acetonitrile can also be effective. If using alcohol as a solvent, be aware of potential side reactions where the solvent itself acts as a nucleophile.[3]
-
Stoichiometry: Ensure at least a 1:1 molar ratio of amine to epoxide. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Potential Cause B: Inefficient Intramolecular Cyclization
The second step, the ring-closure of the intermediate amino alcohol to form the morpholine ring, is often the most challenging. This is typically an intramolecular Williamson ether synthesis.
-
Scientific Rationale: This step requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other end of the chain. If the base is not strong enough, the leaving group is poor, or the reaction conditions are not anhydrous, this step will fail.
-
Troubleshooting Steps:
-
Choice of Base: A strong, non-nucleophilic base is critical. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are excellent choices. Weaker bases like potassium carbonate are often insufficient to fully deprotonate the alcohol.[4]
-
Anhydrous Conditions: Water will quench the strong base and inhibit the formation of the necessary alkoxide. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Activate the Hydroxyl Group: The hydroxyl group of the second starting material (the "ethanolamine" part) is a poor leaving group. A common strategy is to use a reagent like 1-bromo-2-chloroethane or ethylene sulfate, which introduces a reactive halide or sulfate ester, respectively, creating an excellent leaving group for the cyclization.[3] An alternative is to pre-activate the intermediate amino diol by converting one hydroxyl to a tosylate or mesylate.
-
Potential Cause C: Competing Side Reactions
-
Scientific Rationale: The starting amine can be di-alkylated if a reagent like 1-bromo-2-chloroethane is used, leading to undesired piperazine formation or complex mixtures.[3] The starting amine can also act as a base, leading to incomplete reactions and the formation of bis-alkylation products.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent.
-
Use a Protecting Group: Temporarily protecting the amine nitrogen (e.g., as a benzyl or Boc group) can prevent N,N-dialkylation and other side reactions. The protecting group can be removed in a final step.
-
Question 2: My chiral purity is low. How can I maintain the stereointegrity of the C2 position?
Maintaining enantiomeric excess (e.e.) is critical for the utility of this building block in drug development.[5]
Potential Cause A: Impure Starting Material
-
Scientific Rationale: This synthesis belongs to the "chiral pool" category, meaning the stereochemistry of the final product is directly derived from the starting material.[6] If the starting (S)-2-(methoxymethyl)oxirane is not enantiopure, the final product cannot be.
-
Troubleshooting Steps:
-
Analyze Your Starting Material: Before beginning the synthesis, verify the enantiomeric purity of your chiral epoxide using a suitable analytical method, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Source High-Purity Reagents: Purchase starting materials from reputable suppliers who provide a certificate of analysis with a guaranteed e.e. value.
-
Potential Cause B: Racemization During Reaction
-
Scientific Rationale: While the SN2 attack on the less substituted carbon of the epoxide should proceed cleanly with inversion of configuration, harsh reaction conditions (e.g., strongly acidic or basic conditions at high temperatures) could potentially lead to side reactions that compromise stereochemical integrity. The key stereocenter at C2 of the final morpholine, which originates from the chiral center of the epoxide, should not be affected if the correct regiochemistry of ring-opening is maintained.
-
Troubleshooting Steps:
-
Maintain Mild Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Confirm Regiochemistry: The nucleophilic attack should occur at the terminal, less-hindered carbon of the epoxide. Confirm the structure of your intermediate to ensure the reaction proceeded as expected.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound? A common and robust two-step approach involves:
-
Reacting enantiopure (S)-2-(methoxymethyl)oxirane with a suitable N-protected ethanolamine, such as N-benzylethanolamine. The benzyl group serves as a protecting group and can be easily removed later by hydrogenolysis.
-
Inducing intramolecular cyclization of the resulting amino alcohol. This is typically achieved by first converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate) and then treating with a strong base like NaH.
Q2: How can I effectively monitor the reaction progress?
-
TLC: Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to monitor the disappearance of starting materials and the appearance of the intermediate and final product. Use potassium permanganate stain to visualize the spots, as the compounds may not be UV-active.
-
GC-MS/LC-MS: These are excellent techniques for confirming the mass of the expected intermediate and product, providing definitive evidence of reaction progress.
Q3: What is the recommended purification method for the final product? this compound is a relatively polar, water-soluble oil.
-
For small scales (<5g): Flash column chromatography on silica gel is effective. A gradient elution starting with ethyl acetate/hexane and gradually increasing the polarity with methanol is often successful.[7][8]
-
For larger scales (>5g): Vacuum distillation is the preferred method. The product has a relatively low molecular weight and should be distillable under high vacuum.
Experimental Protocols & Visualizations
Protocol: Synthesis of N-Benzyl-(2S)-2-(methoxymethyl)morpholine
This protocol uses a benzyl protecting group, which simplifies the reaction and purification. The benzyl group can be removed in a subsequent step if the free amine is required.
Step 1: Synthesis of (S)-1-(benzyl(2-hydroxyethyl)amino)-3-methoxypropan-2-ol
-
To a solution of N-benzylethanolamine (1.2 equivalents) in absolute ethanol (5 mL per 1 g of epoxide) in a round-bottom flask, add (S)-2-(methoxymethyl)oxirane (1.0 equivalent).
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.
-
Monitor the reaction by TLC until the epoxide spot has completely disappeared.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure to yield the crude amino diol, which is often used in the next step without further purification.
Step 2: Cyclization to N-Benzyl-(2S)-2-(methoxymethyl)morpholine
-
Dissolve the crude amino diol from Step 1 in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of diol) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) portion-wise over 20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C for 4-6 hours to ensure complete cyclization.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the title compound.
Visual Workflow and Troubleshooting Diagrams
Caption: Decision tree for troubleshooting low yield issues.
References
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821. Available at: [Link]
- CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
- EP1087966B1 - Chemical synthesis of morpholine derivatives. Google Patents.
- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine. Google Patents.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bode, J. W. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Available at: [Link]
-
Synthesis of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine. PrepChem.com. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry. Available at: [Link]
-
Wolfe, J. P., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC NIH. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. article.scirea.org [article.scirea.org]
- 6. ethz.ch [ethz.ch]
- 7. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Stability assessment of (2S)-2-(methoxymethyl)morpholine in various solvents and pH
Welcome to the technical support center for (2S)-2-(methoxymethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the stability of this compound in various solvents and pH conditions. As a substituted morpholine, understanding its stability profile is critical for ensuring the integrity of experimental results and the viability of potential pharmaceutical applications. This document provides troubleshooting advice and frequently asked questions to address common challenges encountered during stability studies.
Introduction to Stability Assessment
This compound is a heterocyclic compound with a chiral center, featuring a morpholine ring substituted with a methoxymethyl group. The stability of such a molecule is not only crucial for its storage and handling but also for its efficacy and safety in drug development. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of its stability under various experimental conditions is paramount.
This guide will walk you through the principles of assessing the stability of this compound, focusing on the impact of solvents and pH. While specific stability data for this exact molecule is not extensively published, we can infer potential stability characteristics based on the known chemistry of morpholine and its derivatives.
Troubleshooting Guide: Stability Assessment of this compound
This section addresses specific issues you might encounter during your stability experiments in a question-and-answer format.
Q1: I am observing a rapid loss of my compound in a basic aqueous buffer. What could be the cause?
A1: While the ether linkage in the methoxymethyl group is generally stable, the morpholine ring contains a secondary amine, which can be susceptible to degradation, particularly at elevated pH. Morpholine itself is a base, and in highly basic conditions, certain degradation pathways can be accelerated. It is also possible that the compound is reacting with components of your buffer.
Troubleshooting Steps:
-
Confirm pH: Re-measure the pH of your buffer to ensure it is within the intended range.
-
Buffer Composition: Investigate potential interactions with buffer components. For instance, phosphate buffers can sometimes participate in reactions. Consider switching to an alternative buffer system like borate or carbonate to see if the degradation profile changes. A study on methacholine chloride showed that different buffers at the same pH can lead to different degradation rates.
-
Headspace Analysis: If you suspect degradation into volatile products, consider analyzing the headspace of your sample vial by Gas Chromatography (GC).
-
Lower Temperature: Perform the experiment at a lower temperature to see if the degradation rate decreases, which would suggest a chemical degradation process rather than a physical loss.
Q2: My compound seems to be degrading in an acidic solution, but I'm not sure what the degradation products are. How can I identify them?
A2: Acid-catalyzed hydrolysis is a potential degradation pathway for morpholine derivatives, although the ether linkage is generally resistant. However, extreme acidic conditions can promote ring opening or other reactions.
Identification of Degradation Products:
-
LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry is a powerful tool for identifying unknown degradation products. By comparing the mass spectra of the degraded sample to the parent compound, you can identify potential fragments and adducts.
-
Forced Degradation Studies: Intentionally degrade your compound under more extreme acidic conditions (e.g., higher acid concentration or temperature) to generate a higher concentration of the degradants, making them easier to isolate and identify.
-
NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
Q3: I am having trouble developing a stability-indicating HPLC method. What are the key parameters to consider?
A3: A stability-indicating method is one that can separate the parent compound from its degradation products. For a polar compound like this compound, developing such a method can be challenging.
Method Development Tips:
-
Column Selection: Consider a polar-embedded or polar-endcapped C18 column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which are well-suited for retaining and separating polar compounds.
-
Mobile Phase pH: The pH of the mobile phase will significantly impact the retention of your compound due to the basic nitrogen in the morpholine ring. Experiment with a pH range around the pKa of the morpholine nitrogen (for the parent morpholine, the pKa of the conjugate acid is around 8.5).
-
Detector: A UV detector may not be suitable if the compound lacks a strong chromophore. Consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) for detection.
Q4: I am seeing variability in my stability data between experiments. What are the potential sources of this inconsistency?
A4: Inconsistent results in stability studies often point to uncontrolled experimental variables.
Checklist for Consistency:
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can catalyze degradation.
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.
-
Light Exposure: Protect your samples from light, as some compounds are photolabile. Conduct a photostability study to assess this.
-
Sample Handling: Ensure consistent and accurate pipetting and dilution steps.
-
Vial Type: Use inert glass vials to prevent adsorption of the compound onto the container surface.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf life of this compound in a solid state?
A: As a solid, this compound is expected to be relatively stable if stored in a cool, dry, and dark place. However, a formal stability study on the solid material should be conducted to establish a definitive shelf life. Key factors to monitor would be appearance, purity (by HPLC or GC), and water content.
Q: In which solvents is this compound most stable?
A: Generally, aprotic solvents like acetonitrile, THF, or dichloromethane are less likely to participate in degradation reactions compared to protic solvents like water or alcohols. However, solubility must also be considered. For aqueous solutions, stability is expected to be optimal at a neutral or slightly acidic pH where the morpholine nitrogen is protonated and less reactive.
Q: What are the likely degradation pathways for this compound?
A: Based on the structure, potential degradation pathways could include:
-
Oxidation: The nitrogen atom and the carbon atoms adjacent to the oxygen and nitrogen are susceptible to oxidation.
-
Ring Opening: Under harsh conditions (strong acid or base, high temperature), the morpholine ring could undergo cleavage.
-
N-Nitrosation: In the presence of nitrous acid, secondary amines like morpholine can form N-nitrosamines, which are often carcinogenic. This is a critical consideration if the compound is intended for pharmaceutical use.
Q: How should I prepare stock solutions of this compound for my experiments?
A: It is recommended to prepare fresh stock solutions for each experiment. If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) in an inert solvent and protected from light. Before use, the solution should be allowed to come to room temperature and vortexed to ensure homogeneity.
Experimental Protocol: A Guide to Assessing the Stability of this compound
This section provides a detailed, step-by-step methodology for conducting a preliminary stability study.
Objective:
To evaluate the stability of this compound in various solvents and at different pH values over a defined period.
Materials:
-
This compound (of known purity)
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., MS, ELSD, CAD)
-
Stability chambers or incubators set at desired temperatures
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Solvent Stability: Dilute the stock solution with the test solvents (e.g., water, methanol, 50:50 water:acetonitrile) to a final concentration of approximately 100 µg/mL.
-
pH Stability: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution with each buffer to a final concentration of approximately 100 µg/mL.
-
-
Stability Study Conditions:
-
Store the prepared samples in tightly sealed, inert vials at a specified temperature (e.g., 40°C for accelerated stability testing).
-
Include a control sample stored at a low temperature (e.g., -20°C) where the compound is expected to be stable.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products.
-
Inject the samples and quantify the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each condition.
-
Identify and, if possible, quantify any significant degradation products.
-
Data Presentation:
Summarize the quantitative data in a table for easy comparison.
Table 1: Hypothetical Stability Data for this compound at 40°C
| Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (Peak Area %) |
| pH 3 | 0 | 100.0 | - |
| 24 | 99.5 | - | |
| 72 | 98.8 | Degradant A (0.5%) | |
| pH 7 | 0 | 100.0 | - |
| 24 | 99.8 | - | |
| 72 | 99.2 | - | |
| pH 9 | 0 | 100.0 | - |
| 24 | 95.2 | Degradant B (4.1%) | |
| 72 | 88.5 | Degradant B (10.2%) | |
| Water | 0 | 100.0 | - |
| 24 | 99.6 | - | |
| 72 | 99.0 | - | |
| Methanol | 0 | 100.0 | - |
| 24 | 99.9 | - | |
| 72 | 99.5 | - |
Visualizations
Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Logical Relationship in Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting unexpected degradation.
Caption: Troubleshooting logic for unexpected compound degradation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10103206, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
-
Mellis, C. M., & Kairaitis, K. (1992). Effect of pH on the stability of methacholine chloride in solution. Thorax, 47(4), 289–290. Retrieved from [Link]
- Combourieu, B., Poupin, P., Sornin, S., & Fontanille, P. (1998).
Technical Support Center: Cleavage and Recovery of (2S)-2-(methoxymethyl)morpholine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the efficient cleavage and recovery of the chiral auxiliary, (2S)-2-(methoxymethyl)morpholine. The protocols and advice herein are grounded in established chemical principles to ensure reliable and reproducible results in your synthetic endeavors.
I. Understanding the Chemistry: The "Why" Behind the "How"
This compound is a valuable chiral auxiliary employed to induce stereoselectivity in a variety of chemical transformations, most notably in the diastereoselective alkylation of enolates derived from the corresponding N-acyl derivatives. The successful application of this auxiliary hinges on its efficient removal from the desired chiral product and its subsequent recovery for reuse, a critical factor for both economic and environmental sustainability in process chemistry.
The cleavage of the N-acyl bond is typically achieved through hydrolysis (acidic or basic) or reductive cleavage. The choice of method depends on the stability of the desired product and the acyl group. Following cleavage, the recovery of the now free this compound is accomplished through a standard acid-base extraction, leveraging the basicity of the morpholine nitrogen.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.
Question 1: After attempting acidic hydrolysis, my product yield is low, and I suspect decomposition. What went wrong?
Answer:
The most likely culprit is the acid-lability of the methoxymethyl ether moiety on your chiral auxiliary and potentially on your desired product. While amides can be hydrolyzed under acidic conditions, the methoxymethyl group, which is analogous to a methoxymethyl (MOM) ether, is also susceptible to cleavage under strong acid and heat.[1][2][3]
-
Causality: Strong acids can protonate the ether oxygen, initiating a cascade that leads to the formation of formaldehyde and methanol, thereby degrading the auxiliary. If your target molecule also contains acid-sensitive functional groups, they too may be compromised.
-
Solution:
-
Employ Milder Acidic Conditions: If acidic hydrolysis is necessary due to the nature of your product, consider using milder acids such as p-toluenesulfonic acid (p-TsOH) or acetic acid at lower temperatures and carefully monitor the reaction progress by TLC or LC-MS to minimize decomposition.
-
Switch to Basic Hydrolysis or Reductive Cleavage: If your product is stable under basic conditions, this is often the preferred method as the methoxymethyl group is generally stable to bases.[2][3] Reductive cleavage with agents like lithium aluminum hydride (LiAlH4) is another excellent alternative that avoids acidic conditions altogether.
-
Question 2: I performed a basic hydrolysis, but the reaction is incredibly slow or incomplete. How can I drive it to completion?
Answer:
Amide hydrolysis, especially for sterically hindered amides, can be sluggish under basic conditions and often requires elevated temperatures.[4]
-
Causality: The hydroxide ion is a potent nucleophile, but the resonance stabilization of the amide bond makes the carbonyl carbon less electrophilic. The reaction proceeds through a tetrahedral intermediate, and the expulsion of the amide anion is a high-energy step.
-
Solution:
-
Increase Temperature: Refluxing the reaction mixture is a common strategy to accelerate the rate of hydrolysis.
-
Use a Co-solvent: If your substrate has poor solubility in the aqueous base, adding a water-miscible co-solvent like tetrahydrofuran (THF) or dioxane can improve reaction rates by creating a more homogeneous solution.
-
Increase the Concentration of the Base: Using a higher concentration of NaOH or KOH (e.g., 6M or higher) can also increase the reaction rate.
-
Question 3: During the acid-base extraction to recover the auxiliary, I'm getting a persistent emulsion. How can I break it?
Answer:
Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with basic aqueous solutions and organic solvents.
-
Causality: Emulsions are stabilized by surfactants or fine particulate matter at the interface of the two immiscible liquids. The carboxylate salt of your product or the hydrochloride salt of the auxiliary can sometimes act as surfactants.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Question 4: My recovered this compound is contaminated with my carboxylic acid product. How can I improve the purity?
Answer:
This indicates an incomplete extraction of the carboxylic acid into the basic aqueous phase during the workup.
-
Causality: The carboxylic acid will only be efficiently extracted into the aqueous layer if it is fully deprotonated to its carboxylate salt. If the pH of the aqueous layer is not sufficiently basic, a significant portion of the carboxylic acid will remain in the organic layer with your auxiliary.[5][6][7][8][9]
-
Solution:
-
Ensure a Sufficiently Basic Wash: Use a solution of at least 1M NaOH or KOH for the extraction. Check the pH of the aqueous layer after extraction to ensure it is significantly above the pKa of your carboxylic acid (typically pH > 10).
-
Perform Multiple Extractions: Perform at least two to three extractions with the basic solution to ensure complete removal of the carboxylic acid.
-
Back-Extraction (if necessary): If the recovered auxiliary is still impure, you can redissolve it in an organic solvent (e.g., diethyl ether or dichloromethane) and re-extract with a fresh portion of basic solution.
-
III. Experimental Protocols
The following are detailed, step-by-step methodologies for the cleavage and recovery of this compound.
Protocol 1: Base-Catalyzed Hydrolysis (Recommended for Acid-Sensitive Products)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-(2S)-2-(methoxymethyl)morpholine substrate in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Addition of Base: Add an excess of aqueous sodium hydroxide (e.g., 3-10 equivalents of a 6M solution).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.
-
Acid-Base Workup:
-
Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x volume of the aqueous layer) to remove any non-polar impurities. The desired carboxylic acid and the chiral auxiliary will remain in the aqueous layer at this stage.
-
Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2. This will protonate the carboxylic acid, causing it to precipitate if it is a solid or to be extractable into an organic solvent.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer) to isolate the carboxylic acid product. The protonated chiral auxiliary will remain in the aqueous layer.
-
Basify the remaining aqueous layer with a concentrated NaOH solution until the pH is >12.
-
Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer) to recover the free this compound.
-
-
Drying and Concentration: Dry the organic extracts containing the recovered auxiliary over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure chiral auxiliary.
Protocol 2: Reductive Cleavage with LiAlH₄
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (2-4 equivalents) in anhydrous THF.
-
Substrate Addition: Dissolve the N-acyl-(2S)-2-(methoxymethyl)morpholine in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching (Fieser Workup):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used.
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water three times the mass of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Filtration and Extraction:
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
The filtrate now contains both the desired alcohol (from the reduction of the acyl group) and the chiral auxiliary.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acid-base extraction as described in Protocol 1, step 5 , starting from the point of dissolving the residue in an organic solvent and extracting with an acidic solution to separate the basic auxiliary from the neutral alcohol product.
-
IV. Data Presentation
| Cleavage Method | Reagents | Typical Conditions | Pros | Cons |
| Basic Hydrolysis | NaOH or KOH (aq) | Reflux in H₂O or H₂O/co-solvent | - High yield- Methoxymethyl group is stable[2][3]- Product is a carboxylic acid | - Can be slow- Not suitable for base-labile products |
| Acidic Hydrolysis | HCl or H₂SO₄ (aq) | Reflux in H₂O or H₂O/co-solvent | - Can be faster than basic hydrolysis | - Risk of cleaving the methoxymethyl group[1][2][3] - Not suitable for acid-labile products |
| Reductive Cleavage | LiAlH₄ | Reflux in THF | - Fast and efficient- Methoxymethyl group is stable- Product is an alcohol | - LiAlH₄ is hazardous- Requires anhydrous conditions- Product is an alcohol, not a carboxylic acid |
V. Visualization of Workflows
Cleavage and Recovery Workflow
Caption: General workflow for the cleavage of the chiral auxiliary and its subsequent recovery via acid-base extraction.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use other reducing agents besides LiAlH₄ for reductive cleavage?
A1: Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.[10] Other powerful reducing agents like borane (BH₃) could potentially be used, but LiAlH₄ is the most common and well-established reagent for this transformation.
Q2: How can I confirm the enantiomeric purity of my recovered auxiliary?
A2: The enantiomeric purity of the recovered this compound can be determined by chiral chromatography (HPLC or GC) or by derivatization with a chiral reagent to form diastereomers that can be distinguished by standard NMR or chromatography.[11][12]
Q3: Is it possible to recycle the recovered auxiliary directly into the next reaction?
A3: Yes, provided the recovered auxiliary is of high purity (as determined by NMR, GC, or LC-MS) and is thoroughly dried to remove any residual water, which can interfere with subsequent reactions, particularly those involving organometallic reagents.
Q4: What is the expected yield for the recovery of the auxiliary?
A4: With careful execution of the acid-base extraction protocol, recovery yields should be high, typically in the range of 85-95%. Losses can occur due to incomplete extractions, emulsion formation, or physical loss during transfers.
VII. References
-
CN110642807A - Preparation method of N-acetyl morpholine - Google Patents. (URL not available)
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. (URL not available)
-
Morpholine synthesis - Organic Chemistry Portal. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. [Link]
-
MOM Ethers - Organic Chemistry Portal. [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (URL not available)
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - NIH. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega - ACS Publications. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC - PubMed Central. [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (URL not available)
-
Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. [Link]
-
(PDF) Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during functionalization of (2S)-2-(methoxymethyl)morpholine
A Guide to Preventing Racemization During Functionalization Reactions
Welcome to the technical support center for (2S)-2-(methoxymethyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable chiral building block. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your molecules is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of functionalizing this compound while preventing racemization at the critical C2 stereocenter.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk
This section addresses the fundamental principles governing the stereochemical stability of this compound.
Q1: What makes the C2 stereocenter of this compound susceptible to racemization?
The primary vulnerability of the C2 stereocenter lies in the acidity of the hydrogen atom attached to it. This C-H bond is positioned alpha (α) to both the ring oxygen and the ring nitrogen atoms. The electron-withdrawing nature of these heteroatoms increases the acidity of this proton, making it susceptible to abstraction by a base.
Once deprotonated, a planar, achiral enamine-like intermediate is formed. The subsequent reprotonation of this intermediate can occur from either face of the planar structure with nearly equal probability. This non-stereospecific reprotonation results in the formation of both the (S) and (R) enantiomers, leading to a loss of enantiomeric excess (e.e.), a process known as racemization.[1][2]
Sources
Analytical methods for monitoring the progress of (2S)-2-(methoxymethyl)morpholine reactions
Technical Support Center: Monitoring (2S)-2-(methoxymethyl)morpholine Reactions
Welcome to the technical support center for analytical methods related to this compound. As a key chiral intermediate in pharmaceutical synthesis, robust and reliable monitoring of its reactions is paramount to ensuring yield, purity, and stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate common experimental challenges. My approach is grounded in years of field experience, emphasizing the causal relationships behind analytical phenomena to empower you to not just solve problems, but to understand and prevent them.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its high resolution and sensitivity. However, the chiral nature and basicity of the morpholine moiety can present unique challenges.
Troubleshooting Guide: HPLC Analysis
Question: My peak for this compound is tailing or showing poor symmetry. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like morpholine derivatives is a classic issue in reversed-phase chromatography. The root cause is typically secondary interactions between the basic nitrogen atom of your analyte and acidic silanol groups on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism, causing the peak to tail.
-
Causality: The lone pair of electrons on the morpholine nitrogen can form strong ionic or hydrogen-bonding interactions with free silanol groups (Si-OH) on the column packing material. These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a skewed peak shape.
-
Solutions:
-
Mobile Phase pH Adjustment: Increase the pH of your mobile phase to be 2-3 units above the pKa of the morpholine nitrogen. This will deprotonate the analyte, neutralizing its positive charge and minimizing ionic interactions with the silanols. A high-pH stable column (e.g., a hybrid or polymer-based C18) is required for this approach to prevent column degradation.
-
Use of Mobile Phase Additives: Introduce a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[1]
-
Employ End-Capped Columns: Use a high-quality, end-capped column. End-capping is a process where the manufacturer treats the silica with a small silylating agent to block a majority of the accessible silanol groups, reducing the potential for these secondary interactions.
-
Lower Ionic Strength Buffers: If using a buffer, ensure its concentration is not excessively high, as this can sometimes exacerbate tailing issues.
-
Question: I am struggling to separate the (2S) enantiomer from its (2R) counterpart. What strategies can I employ for chiral separation?
Answer: Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard columns like a C18. You must introduce a chiral element into the chromatographic system.
-
Causality: Chiral recognition requires the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. These complexes have different energies of formation and stability, leading to different retention times.
-
Solutions:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach. Polysaccharide-based CSPs (e.g., Chiralpak® or ChiraSpher®) are highly effective for a wide range of compounds.[2] The separation mechanism involves interactions such as hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the stationary phase. You may need to screen different CSPs and mobile phases (both normal and reversed-phase) to find the optimal conditions.[2][3]
-
Chiral Derivatization: React your this compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). This method is robust but requires an additional reaction step and verification that the derivatization does not cause racemization.[4][5][6]
-
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives.
-
Mobile Phase Screening (Normal Phase):
-
Start with a simple mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Inject a racemic standard of 2-(methoxymethyl)morpholine to establish retention times.
-
If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) or its percentage.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase of Acetonitrile/Water or Methanol/Water.
-
Buffer addition (e.g., ammonium acetate) may be necessary to control pH and improve peak shape.[7]
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to improve resolution and reduce analysis time.
-
Reaction Monitoring:
-
Prepare a standard of your starting material and the this compound product.
-
Take a time-point aliquot from your reaction.
-
Quench the reaction immediately (e.g., by diluting in a cold solvent or adding a quenching agent).
-
Dilute the quenched sample in the mobile phase to an appropriate concentration.
-
Inject and monitor the disappearance of the starting material peak and the appearance of the product peak.
-
Data Summary: HPLC Starting Conditions
| Parameter | Normal Phase (Chiral) | Reversed Phase (Achiral) |
| Column | Polysaccharide-based CSP | C18, End-capped, 2.7-5 µm |
| Mobile Phase | Hexane/Ethanol (80:20) | Acetonitrile/0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (if chromophore present), ELSD, or MS | UV (if chromophore present) or MS |
| Injection Vol. | 5 µL | 5 µL |
Section 2: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds. Due to the polarity and limited volatility of this compound, direct analysis can be challenging, often necessitating derivatization.
Troubleshooting Guide: GC Analysis
Question: I am not seeing a peak for my compound, or the peak is very broad and tailing.
Answer: This is a common issue when analyzing polar compounds like morpholines by GC.
-
Causality: this compound contains polar N-H and C-O bonds, which can lead to strong intermolecular hydrogen bonding. This increases its boiling point and causes it to interact strongly with the stationary phase, leading to poor peak shape or even irreversible adsorption on the column.[8][9]
-
Solutions:
-
Derivatization (Recommended): This is the most robust solution. Convert the morpholine into a more volatile and less polar derivative. A common method for secondary amines is reaction with sodium nitrite under acidic conditions to form the stable N-nitrosomorpholine derivative.[10][11] This derivative is significantly more volatile and exhibits excellent chromatographic behavior.
-
Use a More Polar Column: If derivatization is not an option, a highly polar "WAX" type column may provide better peak shape than a non-polar DB-1 or DB-5 type column.[8] However, be mindful of the lower thermal stability of these columns.
-
Injector Temperature Optimization: Ensure the injector temperature is high enough to flash vaporize the sample completely without causing thermal degradation. Start around 250 °C and adjust as needed.[12]
-
Question: My derivatization reaction seems to be giving inconsistent results or low yields.
Answer: The efficiency of the derivatization reaction is critical for accurate quantification.
-
Causality: Derivatization reactions can be sensitive to pH, reaction time, temperature, and the presence of contaminants. For nitrosation, the pH must be acidic to generate the nitrosating agent, but not so acidic that it degrades the product.
-
Solutions:
-
pH Control: Carefully control the pH of the reaction. For nitrosamine formation, a pH of around 1.5 has been shown to be optimal for morpholine recovery.[12][13]
-
Reagent Stoichiometry: Ensure a sufficient excess of the derivatizing agent is used to drive the reaction to completion.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. For the nitrosation of morpholine, gentle heating at 40 °C for 5-10 minutes is often sufficient.[13]
-
Sample Matrix Effects: If your reaction mixture contains components that can compete for the derivatizing agent, a sample cleanup step (e.g., liquid-liquid extraction) may be necessary before derivatization.
-
Experimental Protocol: GC-MS Analysis via Derivatization
-
Sample Preparation:
-
Take a 1 mL aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction if necessary to isolate the analytes from non-volatile components.
-
-
Derivatization:
-
Analysis:
-
Collect the organic (bottom) layer and transfer to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
Data Summary: GC-MS Parameters
| Parameter | Typical Value |
| Column | DB-1701 or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm)[12] |
| Injector Temp. | 250 °C[12] |
| Split Ratio | 10:1 (adjust based on concentration) |
| Oven Program | 100 °C (4 min), ramp to 120 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold 5 min)[12] |
| MS Detector | Electron Ionization (EI), 70 eV |
| Monitored Ions | Monitor the molecular ion and key fragments of the derivatized product. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for reaction monitoring as it is non-destructive and can provide quantitative information about all hydrogen- or carbon-containing species in the solution simultaneously, often without chromatographic separation.[14][15]
Troubleshooting Guide: NMR Analysis
Question: How can I use NMR to get quantitative data (e.g., reaction conversion or yield)?
Answer: This is achieved using Quantitative NMR (qNMR).
-
Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte peak to the integral of a peak from a stable, non-reactive internal standard of known concentration, you can accurately determine the analyte's concentration.[15][16]
-
Methodology:
-
Choose an Internal Standard: Select a standard that has a simple spectrum (ideally a singlet), does not have signals that overlap with your analyte or solvent peaks, is soluble in your NMR solvent, and does not react with any components in your mixture. Maleic acid or 1,4-dioxane are common choices.
-
Sample Preparation: Prepare a stock solution of your internal standard in the chosen deuterated solvent. Add a precise volume of this stock solution to a precise volume or weight of your reaction aliquot.
-
Acquisition Parameters: To ensure accuracy, you must use acquisition parameters that allow for full relaxation of all nuclei. This means setting a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any nucleus you are integrating. A D1 of 30-60 seconds is often a safe starting point.
-
Calculation: Calculate the concentration of your analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_sample) * P_std Where C=concentration, I=integral area, N=number of protons for the integrated signal, MW=molecular weight, m=mass, and P=purity of the standard.
-
Question: The ¹H NMR signals for the morpholine ring protons are complex and overlapping. How can I interpret this?
Answer: The morpholine ring exists in a chair conformation at room temperature.[17] This conformational rigidity makes the axial and equatorial protons on each carbon chemically non-equivalent, leading to complex splitting patterns (multiplets).
-
Causality: The protons on the carbons adjacent to the oxygen (C2, C6) are deshielded and appear downfield, while the protons on the carbons adjacent to the nitrogen (C3, C5) are slightly more shielded and appear upfield.[18][19] The signal for the methoxymethyl group on your specific compound will provide a clear, distinct handle for identification and quantification.
-
Solutions for Interpretation:
-
Focus on Unique Signals: For reaction monitoring, you don't need to assign every proton. Identify a signal that is unique to the starting material and one that is unique to the product. The methoxymethyl protons (-OCH₃ and -CH₂O-) are excellent candidates.
-
2D NMR: If detailed structural confirmation is needed, run a 2D experiment like a ¹H-¹³C HSQC. This will correlate each proton signal to the carbon it's attached to, greatly simplifying the assignment process.[18]
-
Diagrams
Caption: General workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Which method is best for real-time, in-situ reaction monitoring? For true real-time monitoring without sample workup, in-situ spectroscopic methods like FTIR or Raman are ideal.[20][21][22] Among the methods discussed here, NMR is the closest, as you can take an aliquot, add it to a tube with solvent and standard, and get a snapshot of the entire reaction composition within minutes.[14] HPLC and GC require more extensive sample preparation and are considered "at-line" or "off-line" techniques.
Q2: My compound does not have a UV chromophore. How can I detect it with HPLC? If your starting materials and product lack a UV chromophore, you have several options:
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and universal detection method for ionizable compounds.[23]
-
Evaporative Light Scattering Detector (ELSD): An ELSD can detect any analyte that is less volatile than the mobile phase. It is a good "universal" detector but is not as sensitive as MS and does not provide linear quantification.
-
Refractive Index (RI) Detector: An RI detector is another universal option but is sensitive to temperature and flow rate changes and cannot be used with gradient elution.[7]
Q3: Can I use the same GC method for different morpholine derivatives? Generally, yes, if the derivatives have similar polarity and volatility. The derivatization method (e.g., nitrosation) works for most secondary amines.[10] However, you will need to re-validate the method for each new compound. The retention time will change based on the substituent, and the oven temperature program may need to be adjusted to ensure adequate separation from other components.
References
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
-
ResearchGate. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]
-
RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]
-
PMC. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
-
PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
PubMed. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Retrieved from [Link]
-
Chromatography Forum. (2014). Dangers of using a more polar column for analysis. Retrieved from [Link]
-
PubMed. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
PMC. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Retrieved from [Link]
-
NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]
-
ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic. Retrieved from [Link]
-
PubMed. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ACS Publications. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]
-
LCGC International. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography (GC)?. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acdlabs.com [acdlabs.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. mt.com [mt.com]
- 21. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Validation & Comparative
Comparison of (2S)-2-(methoxymethyl)morpholine with other chiral auxiliaries like Evans' oxazolidinones
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone strategy for the construction of stereochemically defined molecules. These temporary chiral controllers offer a reliable and predictable method for introducing stereocenters, particularly in academic and industrial settings. This guide provides an in-depth comparison of a lesser-known yet effective auxiliary, (2S)-2-(methoxymethyl)morpholine, with the well-established and widely utilized Evans' oxazolidinones. We will delve into their mechanisms of action, scope of application, and practical considerations, supported by experimental data to inform your selection process.
Introduction to the Contenders
This compound is a chiral auxiliary derived from (S)-serine. Its utility in asymmetric synthesis, particularly for the stereoselective alkylation of α-amino acids, has been demonstrated. The morpholine scaffold provides a rigid framework that, upon acylation and enolization, effectively shields one face of the resulting enolate, directing incoming electrophiles to the opposite face.
Evans' oxazolidinones , developed by David A. Evans, are a class of highly successful and versatile chiral auxiliaries. Their widespread adoption is a testament to the high levels of stereocontrol they impart in a variety of asymmetric transformations, including aldol reactions, alkylations, and acylations. The predictable stereochemical outcomes arise from the rigid conformation of the N-acylated oxazolidinone, where a substituent at the C4 position effectively blocks one face of the enolate.
Mechanism of Stereocontrol: A Tale of Two Scaffolds
The efficacy of a chiral auxiliary is rooted in its ability to create a sterically and electronically differentiated environment around a reactive center. Both this compound and Evans' oxazolidinones achieve this through the formation of conformationally restricted enolates.
With This compound , after N-acylation with a carboxylic acid derivative and subsequent deprotonation, a chelated Z-enolate is formed. The lithium cation is coordinated by both the enolate oxygen and the oxygen of the methoxymethyl group. This rigid, bicyclic-like transition state effectively blocks the si-face of the enolate, directing the electrophile to the re-face.
Caption: Experimental workflow for asymmetric alkylation.
Asymmetric Alkylation using (S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated NH4Cl and extract with ethyl acetate.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C. Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes. Add methyl iodide (1.2 eq) and stir for 3 hours at -78 °C. Quench with saturated NH4Cl and extract with ethyl acetate.
-
Cleavage: Dissolve the alkylated product in a 4:1 mixture of THF/H2O and cool to 0 °C. Add 30% H2O2 (4.0 eq) followed by LiOH (2.0 eq). Stir vigorously for 4 hours. Quench with Na2SO3 and extract the product. The auxiliary can be recovered.
Conclusion
Both this compound and Evans' oxazolidinones are highly effective chiral auxiliaries for asymmetric synthesis. Evans' oxazolidinones are more established, with a broader range of demonstrated applications and commercial availability. They consistently deliver exceptionally high levels of stereocontrol. However, this compound represents a valuable alternative, particularly in the context of α-amino acid synthesis, providing excellent diastereoselectivity. The choice between these auxiliaries will ultimately depend on the specific application, substrate, and the desired balance of cost, availability, and performance.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
A Comparative Guide to Chiral Auxiliaries: The Established Power of SAMP/RAMP versus the Potential of (2S)-2-(methoxymethyl)morpholine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable and predictable approach to obtaining enantiomerically pure compounds. Among the most celebrated and widely utilized are the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, developed by Dieter Enders and his group. Their remarkable success in achieving high levels of diastereoselectivity in the alkylation of aldehydes and ketones has solidified their position in the synthetic chemist's toolkit.[1][2]
This guide provides an in-depth comparison of the diastereoselectivity achieved with the well-established SAMP/RAMP auxiliaries against the theoretical potential of a structurally related chiral auxiliary, (2S)-2-(methoxymethyl)morpholine. While SAMP/RAMP have a wealth of supporting experimental data, the application of this compound as a chiral auxiliary in asymmetric synthesis is not well-documented in peer-reviewed literature. Therefore, this comparison will juxtapose the proven track record of SAMP/RAMP with a forward-looking analysis of the structural attributes of a chiral morpholine counterpart, offering insights into its potential as a subject for future research.
The Gold Standard: SAMP/RAMP Auxiliaries
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are proline-derived chiral auxiliaries that have demonstrated exceptional efficacy in the asymmetric α-alkylation of carbonyl compounds.[1] The general strategy involves the formation of a chiral hydrazone, followed by deprotonation to form a rigid, chelated azaenolate, which then reacts with an electrophile with high facial selectivity. The final step involves the removal of the auxiliary to yield the desired α-substituted carbonyl compound with a newly created stereocenter.[1][2]
Mechanism of Stereocontrol
The high degree of stereoselectivity observed with SAMP/RAMP auxiliaries is attributed to the formation of a well-defined and sterically hindered transition state. Upon deprotonation of the SAMP-hydrazone with a strong base, such as lithium diisopropylamide (LDA), a lithium azaenolate is formed. The lithium cation is chelated by the nitrogen of the hydrazone and the oxygen of the methoxymethyl side chain, creating a rigid five-membered ring structure. This conformation effectively blocks one face of the azaenolate, directing the approach of the electrophile to the less hindered face.[3]
Caption: General workflow for asymmetric alkylation using SAMP/RAMP auxiliaries.
Performance and Diastereoselectivity of SAMP/RAMP
The SAMP/RAMP hydrazone methodology is renowned for its consistently high diastereoselectivities across a broad range of substrates and electrophiles. The diastereomeric excess (d.e.) is often greater than 95%, and in many cases, approaches enantiopure products.[4]
| Carbonyl Substrate | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) (%) | Reference |
| Propanal | Methyl iodide | SAMP | >98 | [5] |
| 3-Pentanone | Ethyl iodide | SAMP | >98 | [5] |
| Cyclohexanone | Benzyl bromide | SAMP | >95 | [4] |
| Acetone | 1-Iodo-3-phenylpropane | RAMP | >96 | [4] |
| Phenylacetaldehyde | Methyl iodide | SAMP | 66 | [6] |
| Oxetan-3-one | Benzyl bromide | SAMP | up to 84 (ee) | [7] |
Note: The diastereomeric excess (d.e.) of the alkylated hydrazone directly translates to the enantiomeric excess (e.e.) of the final carbonyl compound after auxiliary removal.
The Untapped Potential of this compound
While SAMP and RAMP have proven their mettle, the exploration of other chiral scaffolds is crucial for expanding the toolbox of synthetic chemists. This compound presents an intriguing structural variation to the well-established pyrrolidine-based auxiliaries.
Structural Comparison with SAMP
The core difference between this compound and SAMP lies in the heterocyclic ring: a morpholine versus a pyrrolidine. This seemingly subtle change introduces an oxygen atom into the six-membered ring of the morpholine auxiliary.
Caption: Key structural differences between SAMP and the morpholine auxiliary.
Hypothetical Mechanism and Potential for Diastereoselectivity
If employed in a similar fashion to SAMP, this compound would first form a chiral hydrazone with a carbonyl compound. Subsequent deprotonation would likely lead to a lithium azaenolate. A critical question is whether the morpholine oxygen would participate in chelation with the lithium ion.
Scenario 1: Chelation similar to SAMP. If the methoxymethyl side chain still dictates the chelation, a rigid five-membered ring would form, similar to the SAMP-azaenolate. However, the larger and more conformationally flexible morpholine ring could influence the overall steric environment of the transition state. The chair-like conformation of the morpholine ring might position substituents in pseudo-axial or pseudo-equatorial positions, potentially altering the facial bias for the incoming electrophile.
Scenario 2: Altered Chelation. The presence of the ring oxygen in the morpholine structure could lead to a different chelation model, possibly involving a six-membered ring if the lithium ion coordinates with the morpholine oxygen instead of the methoxymethyl oxygen. This would significantly alter the transition state geometry and, consequently, the diastereoselectivity.
Caption: Comparison of the established SAMP transition state with a hypothetical morpholine analog.
Prospects and Challenges
The use of a chiral morpholine auxiliary like this compound offers an intriguing avenue for research. The conformational properties of the morpholine ring could potentially be exploited to fine-tune diastereoselectivity for specific substrates. However, without experimental data, several challenges and questions remain:
-
Synthesis and Availability: While the synthesis of chiral morpholines is achievable, the accessibility and cost compared to proline-derived SAMP would be a practical consideration.
-
Efficiency of Hydrazone Formation and Cleavage: The electronic and steric differences of the morpholine nitrogen might affect the rates and yields of hydrazone formation and the subsequent cleavage of the auxiliary.
-
Predictability of Stereochemical Outcome: A significant advantage of SAMP/RAMP is the highly predictable stereochemical outcome. Extensive research would be required to establish a similarly reliable model for a morpholine-based auxiliary.
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone using SAMP Auxiliary
This protocol is a representative example of the application of the SAMP/RAMP hydrazone method.[4]
1. Formation of the SAMP Hydrazone:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine 3-pentanone (1.0 equivalent) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can be purified by distillation or used directly in the next step.
2. Diastereoselective Alkylation:
-
To a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add the SAMP hydrazone (1.0 equivalent) in THF dropwise.
-
Stir the resulting orange-colored solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Add the electrophile (e.g., ethyl iodide, 1.5 equivalents) dropwise to the azaenolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of water.
3. Auxiliary Cleavage (Ozonolysis):
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting chiral ketone by flash chromatography.
Conclusion
The SAMP/RAMP auxiliaries have rightfully earned their place as a powerful and reliable tool in asymmetric synthesis, consistently delivering high levels of diastereoselectivity in the alkylation of aldehydes and ketones. The extensive body of literature supporting their application provides a high degree of confidence and predictability for synthetic chemists.
In contrast, this compound remains an unexplored candidate as a chiral auxiliary for asymmetric synthesis. While its structural similarity to SAMP suggests potential for inducing stereoselectivity, the influence of the morpholine ring's heteroatom and conformational flexibility on the transition state geometry is unknown. The lack of experimental data necessitates that any comparison remains speculative.
This guide highlights the robust and field-proven performance of SAMP/RAMP auxiliaries while simultaneously proposing this compound as a target for future investigation. The exploration of such novel chiral auxiliaries is essential for the continued advancement of asymmetric synthesis, potentially offering new avenues for stereocontrol and access to a wider range of enantiomerically pure molecules for applications in research, medicine, and materials science.
References
-
Enders, D., et al. (1987). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 173. [Link]
-
Burtoloso, A. C. B., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78(15), 7475–7483. [Link]
-
Houk, K. N., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry, 75(23), 8037–8045. [Link]
-
Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Heravi, M. M., et al. (2016). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 20(27), 2854-2895. [Link]
-
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14467–14472. [Link]
-
Enders, D., & Eichenauer, H. (1979). Asymmetrische Synthesen via metallierte chirale Hydrazone: eine neue Methode zur enantioselektiven α‐Alkylierung von Aldehyden. Angewandte Chemie, 91(5), 425-427. [Link]
-
Asymmetric Synthesis of Natural Products. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14467–14472. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
-
Ye, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(11), 2636-2641. [Link]
-
Gremal, G., & Vedejs, E. (2012). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 77(17), 7246–7261. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
Wipf, P., & Maciejewski, J. P. (2014). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 79(19), 9066–9077. [Link]
-
Zhang, J., et al. (2020). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 56(80), 12022-12025. [Link]
-
Myers, A. G., & Movassaghi, M. (2002). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 4(17), 2873–2876. [Link]
-
ResearchGate. (n.d.). Diastereo- and Enantioselective Synthesis of α,α′- Disubstituted, C2Symmetric Ketones Using the SAMP/RAMP-Hydrazone Method. [Link]
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Industrial Synthesist's Dilemma: A Cost-Effectiveness Guide to (2S)-2-(methoxymethyl)morpholine vs. Established Chiral Auxiliaries
For researchers, scientists, and professionals in the fast-paced world of drug development and industrial chemical synthesis, the choice of a chiral auxiliary is a critical decision point that reverberates through the entire manufacturing process. It's a choice that balances the delicate interplay of stereochemical control, process efficiency, and ultimately, economic viability. This guide provides an in-depth technical comparison of the chiral auxiliary (2S)-2-(methoxymethyl)morpholine against established alternatives, with a focus on providing the supporting data and process insights necessary to make informed, cost-effective decisions in an industrial setting.
The Role of Chiral Auxiliaries in Modern Synthesis
Asymmetric synthesis is a cornerstone of pharmaceutical and fine chemical production, where the desired biological activity often resides in a single enantiomer of a chiral molecule. Chiral auxiliaries are reusable chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical transformation with high stereoselectivity. An ideal chiral auxiliary should offer:
-
High Diastereoselectivity: To ensure the formation of the desired stereoisomer in high purity.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions without racemization of the product.
-
High Recovery and Recyclability: To minimize costs, the auxiliary should be recoverable in high yield and purity for reuse.[]
-
Cost-Effectiveness: The overall cost of using the auxiliary, considering its price, efficiency, and recyclability, must be competitive.
Introducing this compound: A Contender in Asymmetric Synthesis
This compound is a chiral morpholine derivative that has gained attention as a versatile chiral building block and auxiliary. Its structure, featuring a stereocenter adjacent to both the ring oxygen and a methoxymethyl group, provides a well-defined chiral environment to influence the stereochemical outcome of reactions. Chiral morpholines are integral components of several pharmaceuticals, including the antidepressant Reboxetine and the ADHD medication Viloxazine, highlighting the industrial relevance of this scaffold.[2][3][4]
The Benchmark: A Comparative Analysis with Evans Auxiliaries
To objectively assess the cost-effectiveness of this compound, we will compare it to the well-established and widely utilized Evans oxazolidinone auxiliaries. This comparison will be framed around a key industrial transformation: the asymmetric alkylation of a carboxylic acid derivative, a fundamental C-C bond-forming reaction.
Performance in Asymmetric Alkylation
Scenario: Asymmetric alkylation of a propionate derivative to introduce a methyl group, a common step in the synthesis of complex chiral molecules.
| Parameter | This compound (Projected) | Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) |
| Diastereomeric Excess (d.e.) | >95% | >98% |
| Yield (Alkylation Step) | 85-95% | 90-98% |
| Cleavage Conditions | LiOH, THF/H₂O | LiOH/H₂O₂, THF/H₂O |
| Auxiliary Recovery Yield | >95% | >95% |
Note: Data for this compound in this specific direct comparison is extrapolated from analogous systems and its use as a chiral building block in similar chemical environments. Data for Evans auxiliaries is well-documented in numerous publications.
Expertise & Experience Insights:
Process and Economic Considerations
| Parameter | This compound | Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) |
| Bulk Price (Projected Industrial Scale) | ~$200-400/kg | ~$300-600/kg |
| Synthesis of Auxiliary | Can be synthesized from commercially available chiral starting materials. | Synthesized from corresponding amino alcohols, which are readily available. |
| Recycling and Recovery | Recoverable via standard extraction and crystallization procedures.[6][7] | Well-established recovery protocols with high yields.[8] |
| Safety and Handling | Standard handling procedures for morpholine derivatives. | Generally considered safe with standard laboratory precautions. |
Note: Bulk pricing is an estimation and can vary significantly based on supplier, quantity, and market conditions. Small-scale research quantities of this compound hydrochloride are available at prices ranging from approximately $90/gram to over $450/gram, while the non-hydrochloride form can be found for around $650 for 2 grams.[9][10][11] Evans auxiliaries are also available from various suppliers with a range of prices.
Trustworthiness and Self-Validating Systems:
The choice between these auxiliaries in an industrial setting would necessitate a rigorous internal validation process. This would involve running the key asymmetric transformation on a pilot scale with both auxiliaries to generate direct comparative data on yield, purity, and ease of handling within the specific process. The recyclability of the auxiliary would also be a critical factor, with multiple recycling cycles evaluated to ensure no degradation in performance.[6][7]
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step methodologies for the asymmetric alkylation using an N-acyl morpholine derivative and an Evans auxiliary are provided below.
Asymmetric Alkylation via an N-Acyl-(2S)-2-(methoxymethyl)morpholine (Illustrative Protocol)
Step 1: Acylation of the Auxiliary
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add propionyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify by column chromatography to yield N-propionyl-(2S)-2-(methoxymethyl)morpholine.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl morpholine derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq.) and stir for 30 minutes to form the lithium enolate.
-
Add methyl iodide (1.5 eq.) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate in vacuo and purify by column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Step 3: Cleavage and Recovery of the Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Basify the aqueous layer with NaOH and extract with DCM to recover the this compound auxiliary.
-
The recovered auxiliary can be purified by distillation or crystallization.
Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary (Established Protocol)
Step 1: Acylation of the Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After 15 minutes, add propionyl chloride (1.1 eq.) and stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) and stir for 30 minutes.
-
Add methyl iodide (1.5 eq.) and stir at -78 °C for 3 hours.
-
Quench with saturated ammonium chloride solution and proceed with extraction as described above.
-
Purify by column chromatography to obtain the alkylated product.
Step 3: Cleavage and Recovery of the Auxiliary
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add a pre-mixed solution of lithium hydroxide (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.).
-
Stir vigorously for 4 hours at 0 °C.
-
Quench with sodium sulfite solution and extract with ethyl acetate to recover the Evans auxiliary.
-
Acidify the aqueous layer to isolate the chiral carboxylic acid product.
Visualization of the Decision-Making Workflow
The selection of a chiral auxiliary is a multi-faceted process. The following diagram illustrates the key decision points and influencing factors.
Sources
- 2. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 4. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. eMolecules (R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | Fisher Scientific [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. eMolecules 2-(Methoxymethyl)morpholine hydrochloride | 144053-99-6 | MFCD16294690 | Fisher Scientific [fishersci.com]
A Strategic Guide to Benchmarking Chiral Auxiliaries: Evaluating (2S)-2-(methoxymethyl)morpholine Against the Gold Standard
This guide provides a comprehensive framework for evaluating the performance of novel chiral auxiliaries, using (2S)-2-(methoxymethyl)morpholine as a case study. In the landscape of asymmetric synthesis, while auxiliaries like Evans' oxazolidinones are extensively documented and serve as a reliable benchmark, the performance characteristics of many emerging or less-common auxiliaries are not widely published. This document addresses this gap not by presenting non-existent data, but by furnishing researchers with the strategic rationale, detailed experimental protocols, and a clear mechanistic hypothesis required to conduct a rigorous head-to-head comparison. We will ground our discussion in the established, high-performance metrics of Evans' auxiliaries to create a clear benchmark for success.
The Foundation of Asymmetric Control: The Role of Chiral Auxiliaries
The reliable synthesis of single-enantiomer compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, resulting in the formation of one diastereomer in preference to others.[2] The ideal auxiliary must satisfy several criteria: it must be readily available in high enantiomeric purity, attach and detach from the substrate under mild conditions without racemization, provide a high degree of stereocontrol, and ideally be recoverable for reuse.[2]
Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have long been celebrated for their exceptional ability to meet these criteria, particularly in the context of enolate chemistry, such as alkylation and aldol reactions.[2][3] Their performance is the standard against which new auxiliaries are invariably measured.
Benchmarking Performance: Evans' Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The success of Evans' auxiliaries in this domain stems from the formation of a rigid, chelated Z-enolate that presents two highly differentiated faces to an incoming electrophile. The substituent at the C4 position of the oxazolidinone ring effectively shields one face, ensuring the electrophile approaches from the less hindered side, which results in excellent diastereoselectivity.[2][4]
Table 1: Representative Performance of Evans' Auxiliaries in Asymmetric Alkylation
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 | [4] |
| (S)-4-isopropyl-2-oxazolidinone | Propionyl | Methyl iodide | 99:1 | 92 | [4] |
| (R)-4-phenyl-2-oxazolidinone | Acetyl | Allyl iodide | 98:2 | 85 | [4] |
Data compiled from established results in synthetic organic chemistry literature.
The Challenger Profile: this compound
This compound presents an interesting structural alternative to traditional auxiliaries. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.[5] As an auxiliary, its potential for stereocontrol warrants a thorough investigation.
Hypothesized Mechanism of Stereocontrol
The efficacy of a chiral auxiliary is predicated on its ability to enforce a rigid and predictable conformation in the transition state. For the N-acyl derivative of this compound, we can hypothesize a strong basis for stereocontrol. Upon deprotonation with a lithium base such as LDA, the resulting enolate is likely to form a rigid, six-membered chelated structure involving the lithium cation, the enolate oxygen, and the ring oxygen of the morpholine.
This chelation would orient the methoxymethyl group at the C2 position pseudo-axially, creating a significant steric shield for the si-face of the enolate. Consequently, an incoming electrophile (E+) would be directed to the less hindered re-face, leading to a high degree of diastereoselectivity.
Caption: Hypothesized chelated transition state for the alkylation of an N-acyl-(2S)-2-(methoxymethyl)morpholine enolate.
Experimental Framework for a Comparative Benchmark Study
To validate the performance of this compound, a direct comparison against a known high-performer like (S)-4-benzyl-2-oxazolidinone is required. The following workflow and protocol outline a robust methodology for this evaluation.
Overall Experimental Workflow
The process involves three key stages: attachment of the acyl group, the diastereoselective alkylation, and finally, cleavage and analysis to determine the yield and stereochemical purity of the product.
Caption: Experimental workflow for the synthesis, alkylation, and cleavage of the morpholine auxiliary.
Detailed Protocol: Asymmetric Alkylation
This protocol describes the alkylation of N-propanoyl-(2S)-2-(methoxymethyl)morpholine with benzyl bromide.
Part A: N-Acylation of the Auxiliary
-
Rationale: To introduce the propanoyl group that will be deprotonated to form the enolate. Triethylamine is a mild base to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C.
-
Slowly add propanoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-propanoyl auxiliary.
-
Part B: Diastereoselective Alkylation
-
Rationale: The use of LDA, a strong, non-nucleophilic base, at low temperature (-78 °C) ensures rapid and quantitative formation of the kinetic lithium enolate, preventing side reactions.
-
Procedure:
-
Dissolve the N-propanoyl auxiliary (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly prepared LDA (1.1 equiv., solution in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify by flash chromatography.
-
Part C: Auxiliary Cleavage to Chiral Carboxylic Acid
-
Rationale: Mild hydrolysis using lithium hydroperoxide cleaves the amide bond to release the chiral carboxylic acid and the original auxiliary without epimerizing the newly formed stereocenter.
-
Procedure:
-
Dissolve the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench excess peroxide with aqueous sodium sulfite.
-
Make the solution basic (pH > 11) with NaOH and extract with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC.
-
Conclusion: A Path Forward for Novel Auxiliaries
While this compound remains an under-explored candidate in asymmetric synthesis, its structural features suggest a strong potential for effective stereocontrol. The morpholine backbone may offer unique advantages in terms of solubility, crystallinity, or resistance to certain reaction conditions compared to established systems. However, without empirical data, this potential remains hypothetical.
This guide provides the necessary scientific framework—from mechanistic hypothesis to detailed, validated protocols—for researchers to rigorously benchmark its performance against the Evans' auxiliary gold standard. The successful application of this methodology will not only quantify the effectiveness of this specific morpholine derivative but also serve as a template for the evaluation of other novel chiral auxiliaries, thereby fostering innovation in the critical field of asymmetric synthesis.
References
-
Li, M., Zhang, J., Zhang, Y., Zhang, F., Zhang, Z., Zhang, W., & Ding, K. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(15), 5585–5590. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(5), 8756–8771. [Link]
-
Dutta, B., & Deka, M. J. (2021). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 11(23), 14004–14023. [Link]
-
Rajput, S. S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Li, M., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
-
Reddy, K. S., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. PubMed. [Link]
-
Xu, Z., et al. (2020). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. [Link]
-
Yuan, J., et al. (2020). Catalytic enantioselective synthesis of carboxy-substituted 2-isoxazolines by cascade oxa-Michael-cyclization. Organic & Biomolecular Chemistry. [Link]
-
Massa, A. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. [Link]
-
Chiral DRUGS. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
Sources
- 1. google.com [google.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
The Chiral Advantage: A Comparative Guide to the Efficacy of Drugs Synthesized via (2S)-2-(Methoxymethyl)morpholine and Analogous Chiral Scaffolds
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery and development, the synthetic pathway to a therapeutic agent is as critical as the molecule itself. The choice of starting materials and the stereochemical control throughout the synthesis can profoundly impact the final drug's purity, impurity profile, and, ultimately, its clinical efficacy and safety. This guide provides an in-depth comparison of the synthesis and efficacy of drugs prepared using the chiral building block (2S)-2-(methoxymethyl)morpholine and its analogues, versus those produced via alternative, non-chiral, or different stereoselective methods. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to illustrate the tangible benefits of a chirally-driven synthetic strategy, with a particular focus on the antidepressant Reboxetine, and supplementary analysis of the anticancer drug Gefitinib and the antibiotic Linezolid.
The Significance of the Chiral Morpholine Scaffold
The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its conformational flexibility and favorable physicochemical properties contribute to improved pharmacokinetic profiles.[2] When a stereocenter is introduced, as in this compound, it provides a powerful tool for chemists to create three-dimensional structures that can interact with biological targets with high specificity. This specificity is often the key to enhanced therapeutic efficacy and a reduction in off-target side effects.[3][4]
Case Study: Reboxetine - A Tale of Two Syntheses
Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is an excellent case study to illustrate the impact of synthetic strategy on drug performance. It is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers, but the therapeutic activity primarily resides in the (S,S)-enantiomer.[5][6] This crucial fact underscores the importance of enantioselective synthesis.
Method 1: Enantioselective Synthesis via a Chiral Morpholine Precursor
This approach prioritizes the establishment of the desired stereochemistry early in the synthetic sequence, using a chiral building block to guide the formation of the final molecule. The synthesis of (S,S)-Reboxetine can be efficiently achieved starting from (S)-3-amino-1,2-propanediol, which is converted to the key intermediate, (S)-2-(hydroxymethyl)morpholine.[7] This method ensures a high degree of enantiomeric purity in the final product.
Experimental Protocol: Enantioselective Synthesis of (S,S)-Reboxetine [7]
-
Synthesis of (S)-2-(Hydroxymethyl)morpholin-3-one:
-
(S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to yield the corresponding amide.
-
Cyclization is achieved using a strong base like potassium tert-butoxide to form the morpholinone ring.
-
-
Reduction and Protection:
-
The morpholinone is reduced to the morpholine using a reducing agent such as borane dimethylsulfide complex.
-
The secondary amine is then protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
-
Oxidation and Phenylation:
-
The primary alcohol of the (S)-2-(hydroxymethyl)morpholine derivative is oxidized to the corresponding aldehyde.
-
A nucleophilic addition of a phenyl group (e.g., using a Grignard reagent or diphenylzinc) to the aldehyde creates the second stereocenter. The diastereomers are then separated.
-
-
Final Assembly and Deprotection:
-
The resulting alcohol is coupled with 2-ethoxyphenol under Mitsunobu conditions or via an SN2 reaction.
-
Finally, the protecting group on the morpholine nitrogen is removed to yield (S,S)-Reboxetine.
-
This enantioselective route delivers (S,S)-Reboxetine with a high enantiomeric excess (ee) of 99% and an overall yield of approximately 30%.[7]
Method 2: Racemic Synthesis and Resolution
An alternative and historically common approach is to synthesize the racemic mixture of Reboxetine and then separate the desired (S,S)-enantiomer from the unwanted (R,R)-enantiomer. This is often achieved through diastereomeric salt formation with a chiral acid or by chiral chromatography.[2]
Conceptual Protocol: Racemic Synthesis of Reboxetine
-
Formation of the Morpholine Ring: A non-chiral starting material, such as diethanolamine, can be used to construct the morpholine ring.
-
Introduction of Side Chains: The ethoxyphenoxy and phenylmethyl groups are introduced without stereochemical control, leading to a mixture of all four possible stereoisomers.
-
Isolation of the Racemic Mixture: The (S,S)/(R,R) racemic pair is typically isolated from the (S,R)/(R,S) pair based on their different physical properties.
-
Chiral Resolution: The racemic mixture is then resolved using a chiral resolving agent to separate the (S,S)-enantiomer from the (R,R)-enantiomer.
Efficacy Comparison: The Decisive Role of Stereochemistry
The choice between these synthetic strategies has profound implications for the final drug's efficacy and safety profile. While a racemic synthesis may appear more straightforward initially, the subsequent resolution step can be inefficient and costly. More importantly, incomplete resolution can lead to contamination of the desired enantiomer with its counterpart, which can have significant pharmacological consequences.
It has been reported that the optically pure (S,S)-enantiomer of Reboxetine exhibits a pharmacological selectivity for the norepinephrine transporter over the serotonin transporter (Ki serotonin / Ki norepinephrine) of at least 5000.[2] In contrast, the racemic mixture has a lower selectivity, which is believed to contribute to some of its side effects, such as dizziness, insomnia, and gastrointestinal disorders.[2] The presence of the less active (R,R)-enantiomer essentially contributes to the drug load without providing therapeutic benefit, and may even have its own off-target effects.
| Parameter | Enantioselective Synthesis | Racemic Synthesis with Resolution |
| Starting Material | Chiral (e.g., (S)-3-amino-1,2-propanediol) | Achiral (e.g., diethanolamine) |
| Stereochemical Control | High, established early in the synthesis | Low initially, achieved post-synthesis |
| Enantiomeric Purity | High (e.g., >99% ee)[7] | Dependent on the efficiency of resolution |
| Pharmacological Selectivity | Very High (Ki ratio ≥ 5000)[2] | Lower than the pure enantiomer |
| Side Effect Profile | Potentially improved due to higher selectivity | May include side effects from the inactive enantiomer |
| Process Efficiency | Can be more efficient overall | Resolution step can be low-yielding |
Logical Relationship of Synthesis to Efficacy
Caption: Impact of synthetic route on the final properties of Reboxetine.
Broader Implications: Gefitinib and Linezolid
While a direct comparative efficacy study based on synthesis from a specific chiral morpholine is less documented for other drugs, the principles remain the same.
Linezolid , an oxazolidinone antibiotic, is a chiral molecule where the (S)-enantiomer is the active antibacterial agent. Several synthetic routes to Linezolid exist, some of which utilize chiral epoxides or other chiral precursors to establish the stereocenter.[10][11][12] An alternative approach could involve the use of a chiral morpholine-derived fragment, although this is less common. The antibacterial efficacy of Linezolid is directly tied to its stereochemical purity. The presence of the inactive (R)-enantiomer would reduce the overall potency of the drug and would be considered an impurity by regulatory agencies. While different synthetic routes for Linezolid are documented, studies directly comparing the antibacterial activity of Linezolid produced by these different methods are scarce.[13]
Causality Behind Experimental Choices: Why a Chiral Synthesis Matters
The decision to pursue an enantioselective synthesis from a chiral building block like this compound is driven by several key factors:
-
Guaranteed Stereochemical Purity: By starting with a molecule of known absolute stereochemistry, the desired enantiomer of the final drug can be produced with a high degree of confidence. This minimizes the risk of contamination with other stereoisomers.
-
Avoidance of Inefficient Resolution Steps: Chiral resolution is often a bottleneck in drug manufacturing, with yields for the desired enantiomer theoretically capped at 50% and often lower in practice. Enantioselective synthesis can be more atom-economical and cost-effective at scale.
-
Control over Impurity Profile: Each synthetic route will have a unique impurity profile. A well-designed enantioselective synthesis can offer better control over the types and levels of impurities, leading to a cleaner and safer final product. The toxicological effects of process-related impurities are a major concern in pharmaceutical development.
-
Regulatory Advantages: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of stereoisomers in drug products. An enantioselective synthesis provides a more robust data package and demonstrates a higher level of process understanding and control.
Workflow for Evaluating Synthetic Routes
Caption: A structured workflow for comparing the efficacy of drugs from different synthetic routes.
Conclusion
The synthetic route chosen for a chiral drug is a critical determinant of its clinical success. As demonstrated with Reboxetine, an enantioselective synthesis starting from a chiral morpholine precursor offers significant advantages in terms of enantiomeric purity, pharmacological selectivity, and potentially an improved safety profile. While direct comparative efficacy data based on synthetic routes for other drugs like Gefitinib and Linezolid are less prevalent in the literature, the underlying principles of stereochemical control and impurity management remain universally applicable. For researchers and drug development professionals, embracing a "chiral-by-design" synthetic strategy is not merely an academic exercise but a crucial step towards producing safer, more effective medicines.
References
-
Mellor, M. J., & Westwood, I. M. (2009). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 11(21), 4946–4949. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
- Rao, D. R., Kankan, R. N., & Pathi, S. L. (2013). Process for the preparation of gefitinib.
-
Li, J., et al. (2024). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation. Scientific Reports, 14(1), 8963. [Link]
-
Başoğlu, S., et al. (2012). Synthesis of linezolid-like molecules and evaluation of their antimicrobial activities. Turkish Journal of Chemistry, 36(1), 37-53. [Link]
-
Wikipedia contributors. (2024, January 20). MDMA. In Wikipedia, The Free Encyclopedia. Retrieved 09:03, January 25, 2026, from [Link]
- Gelin, M., & Gelin, D. (2009). Use of optically pure reboxetine for treating or preventing diseases.
-
Son, J. H., & Lee, H. K. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6845-6864. [Link]
-
Rassias, G., et al. (2024). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. Chemistry – A European Journal. [Link]
-
Zhang, X., et al. (2009). An efficient and practical synthesis of antibacterial linezolid. Journal of Chemical Research, 2009(12), 739-740. [Link]
-
Cossy, J., et al. (2009). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 11(21), 4946-4949. [Link]
-
Smith, D. J., & Torano, J. S. (2007). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 349-357. [Link]
-
Britton, J., et al. (2017). Seven‐Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition, 56(42), 12842-12846. [Link]
-
Faria, J., et al. (2017). Chirality of antidepressive drugs: an overview of stereoselectivity. Frontiers in Neuroscience, 11, 28. [Link]
-
Kamal, A., et al. (2020). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 25(21), 5099. [Link]
-
de Diego, M., et al. (2023). Stereoisomers of reboxetine. [Figure]. In Chirality of Antidepressive Drugs: An Overview of Stereoselectivity. ResearchGate. [Link]
-
Pang, Y., et al. (2021). In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. Infection and Drug Resistance, 14, 4823–4830. [Link]
-
Archer, A. V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-20. [Link]
-
Wang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 837. [Link]
-
Gentilucci, L., et al. (2010). Convenient Synthesis of the Antibiotic Linezolid via an Oxazolidine-2,4-dione Intermediate Derived from the Chiral Building Block Isoserine. European Journal of Organic Chemistry, 2010(28), 5429-5435. [Link]
- Wang, Z., et al. (2011). Method for preparing linezolid and intermediates thereof.
-
Zhang, H., et al. (2018). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2872-2877. [Link]
-
Chuluunkhuu, G., et al. (2008). The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score) and Dichotomous (Response Rate) Outcomes. Kobe Journal of Medical Sciences, 54(3), E147-E157. [Link]
-
Papageorgiou, G., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(21), 5774-5778. [Link]
-
Rassias, G., et al. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1428. [Link]
Sources
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 2. TW200920378A - Use of optically pure reboxetine for treating or preventing diseases - Google Patents [patents.google.com]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
